6-Aminothieno[3,2-b]pyridin-7-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
6-amino-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C7H6N2OS/c8-4-3-9-5-1-2-11-7(5)6(4)10/h1-3H,8H2,(H,9,10) |
InChI Key |
NHKBTMAGQOTWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1NC=C(C2=O)N |
Origin of Product |
United States |
Foundational & Exploratory
6-Aminothieno[3,2-b]pyridin-7-ol chemical structure and properties
This guide serves as a technical monograph for researchers utilizing 6-Aminothieno[3,2-b]pyridin-7-ol (CAS: 2763755-85-5). It synthesizes structural analysis, synthetic methodologies, and medicinal chemistry applications, focusing on its role as a privileged scaffold in kinase inhibitor development.[1][2][3]
Chemical Identity & Structural Dynamics
Core Chemical Identity
-
IUPAC Name: 6-amino-4H-thieno[3,2-b]pyridin-7-one (Tautomeric form)
-
Molecular Formula: C
H N OS[1][2][3][7] -
Key Precursor: 6-Nitrothieno[3,2-b]pyridin-7-ol (CAS: 905735-40-2)[9][10][11]
Structural Analysis & Tautomerism
Understanding the electronic behavior of this molecule is critical for assay development and ligand binding modeling.[1][3] The compound exists in a dynamic equilibrium between the enol (7-ol) and keto (7-one) forms.[3]
-
Dominant Tautomer: In solution (DMSO, H
O) and solid state, the 7-one (pyridone) form is thermodynamically favored due to the aromatic stability of the lactam-like arrangement and strong intermolecular hydrogen bonding.[1][2][3] -
Binding Mode Implications:
-
Donor/Acceptor Profile: The 7-one oxygen acts as a hydrogen bond acceptor, while the N-H (position 4) acts as a donor.[1][2][3] This "Donor-Acceptor" motif is a classic "hinge-binding" pharmacophore in ATP-competitive kinase inhibitors.
-
6-Amino Handle: The amino group at position 6 provides a vector for solubilizing groups or selectivity elements, often projecting into the solvent-exposed region or the ribose pocket of the kinase active site.[2][3]
-
Graphviz Diagram: Tautomeric Equilibrium
Caption: The equilibrium favors the 7-one tautomer, critical for recognizing H-bond donor/acceptor patterns in protein binding pockets.[1][2][3]
Physicochemical Properties
Data summarized below aggregates calculated (cLogP) and experimental observations from analogous thienopyridine scaffolds.
| Property | Value / Description | Relevance to Drug Discovery |
| Physical State | Solid (Pale yellow to tan powder) | Handling and storage stability. |
| Solubility | Low in water; High in DMSO, DMF | Requires polar aprotic solvents for stock solutions (10-100 mM).[1][2][3] |
| pKa (Calc.) | ~8.5 (Phenolic OH/NH), ~3.0 (Pyridine N) | Amphoteric nature affects extraction pH and LC-MS ionization.[1][2][3] |
| H-Bond Donors | 3 (NH | High capacity for specific binding interactions.[1][2][3] |
| H-Bond Acceptors | 3 (O, S, Ring N) | Facilitates water-mediated bridges in crystal structures.[1][2][3] |
| Lipophilicity | cLogP ~ 0.5 - 1.2 | Low lipophilicity suggests good potential for oral bioavailability if derivatized. |
Synthetic Methodology
The synthesis of 6-aminothieno[3,2-b]pyridin-7-ol typically follows a Nitration-Reduction sequence starting from the parent thieno[3,2-b]pyridin-7-ol. This route is preferred over de novo ring construction for accessing the 6-amino derivative specifically.
Workflow Diagram: Synthesis Pathway
Caption: Two-step functionalization of the parent scaffold. Nitration occurs selectively at C6 (ortho to the hydroxyl group).[1][2][3]
Detailed Experimental Protocol
Step 1: Synthesis of 6-Nitrothieno[3,2-b]pyridin-7-ol
-
Reagents: Thieno[3,2-b]pyridin-7-ol (1.0 eq), Fuming HNO
(1.5 eq), Glacial Acetic Acid (Solvent).[1][2][3] -
Procedure:
-
Dissolve the parent scaffold in glacial acetic acid.
-
Add fuming nitric acid dropwise at 0–5°C to control the exotherm.[1][3]
-
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Pour the reaction mixture into ice water. The nitro-derivative typically precipitates as a yellow solid.
-
Checkpoint: Verify by LC-MS (M+H: ~197).
-
Step 2: Reduction to 6-Aminothieno[3,2-b]pyridin-7-ol
-
Reagents: 6-Nitrothieno[3,2-b]pyridin-7-ol (1.0 eq), Iron powder (5.0 eq), NH
Cl (5.0 eq), EtOH/H O (4:1).[1][2][3] -
Procedure:
-
Add ammonium chloride and iron powder.[3]
-
Reflux vigorously for 2–3 hours. The yellow suspension will turn dark (iron oxides).[1][2][3]
-
Filter hot through Celite to remove iron residues.[3] Wash the pad with hot ethanol.[3]
-
Concentrate the filtrate.[1][3] The product may crystallize upon cooling or require precipitation with ether.[3]
-
Purification: Recrystallization from Ethanol/DMF if necessary.[3]
-
Validation: 1H NMR should show the disappearance of the downfield aromatic proton at C6 and appearance of a broad NH
signal (approx.[1][2][3] 5.0–6.0 ppm).[2][3]
Medicinal Chemistry Applications
This molecule is a "privileged scaffold" fragment.[3] Its specific utility lies in its ability to mimic the adenine ring of ATP.[3]
-
Kinase Inhibition (Hinge Binder): The thienopyridine core forms bidentate hydrogen bonds with the kinase hinge region.[1][2][3] The 6-amino group allows for the introduction of "tail" moieties (via amide coupling or urea formation) that extend into the hydrophobic back-pocket, improving potency and selectivity.[2][3]
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da), it is an ideal starting fragment for growing inhibitors against targets like BRAF , VEGFR , and c-Met .[1][2][3]
-
Chemical Versatility:
-
7-OH Activation: Can be converted to 7-Cl using POCl
, enabling S Ar reactions to introduce amines or ethers at the 7-position. -
6-NH2 Derivatization: Acylation or reductive amination at this position allows fine-tuning of physicochemical properties.
-
References
-
Chemical Identity & CAS: PubChem Compound Summary for Thieno[3,2-b]pyridin-7-ol derivatives.
-
Synthesis of Thienopyridines: Beilstein Journal of Organic Chemistry, "Assembly strategy for thieno[3,2-b]thiophenes," providing analogous cyclization and functionalization logic.[2][3]
-
Scaffold Utility: Molecules, "Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine," highlighting the reactivity of amino-thienopyridines in drug design.[1][2][3] [1][2][3]
-
Commercial Availability: AA Blocks & Leyan Reagents Catalog for CAS 2763755-85-5.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Buy 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione (EVT-6356891) | 2763749-29-5 [evitachem.com]
- 5. 34665-31-1_CAS号:34665-31-1_D-Ribo-Hexitol, 3-deoxy-1,2,4,5,6-pentakis-O-(trimethylsilyl) - 化源网 [chemsrc.com]
- 6. 1098070-13-3_CAS号:1098070-13-3_4-(Dimethylamino)-3-methylbenzeneethanamine - 化源网 [chemsrc.com]
- 7. aablocks.com [aablocks.com]
- 8. 6-氨基噻吩并[3,2-b]吡啶-7-醇 | 6-Aminothieno[3,2-b]pyridin-7-ol | 2763755-85-5 - 乐研试剂 [leyan.com]
- 9. 905735-40-2|6-Nitrothieno[3,2-b]pyridin-7-ol|BLD Pharm [bldpharm.com]
- 10. tert-butyl {4-[(6-nitrothieno[3,2-b]pyridin-7-yl)amino]cyclohexyl}carbamate - CAS号 1607590-76-0 - 摩熵化学 [molaid.com]
- 11. arctomsci.com [arctomsci.com]
Technical Review: Thieno[3,2-b]pyridine Scaffold in Kinase Inhibition
Executive Summary
The thieno[3,2-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical bioisostere to quinoline and indole. Its significance lies in its ability to mimic the adenine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors. Unlike its isomer thieno[2,3-b]pyridine, the [3,2-b] fusion system offers unique vector positioning for substituents at the C-7 and C-2 positions, allowing for high-affinity interactions with the hinge region and hydrophobic back-pockets of tyrosine kinases.
This guide analyzes the scaffold’s structural utility, specifically targeting VEGFR-2 , c-Met , and Haspin kinases. It provides validated synthetic protocols and mechanistic insights for researchers optimizing lead compounds in oncology.
Structural Chemistry & Pharmacophore Analysis[1][2][3]
Bioisosterism and Physicochemical Properties
The thieno[3,2-b]pyridine core fuses a thiophene ring with a pyridine ring. This fusion creates a planar, aromatic system with distinct electronic properties:
-
H-Bond Acceptor: The pyridine nitrogen (N4) acts as a critical hydrogen bond acceptor, typically interacting with the amide backbone of the kinase hinge region (e.g., Cys919 in VEGFR2).
-
Lipophilicity: The sulfur atom increases lipophilicity compared to quinoline, enhancing membrane permeability and hydrophobic interactions within the ATP-binding pocket.
-
Vector Geometry: Substitution at C-7 (equivalent to the 4-position in quinoline) directs groups into the solvent-exposed region or the ribose-binding pocket, depending on the linker used.
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates the core interactions of the scaffold within a generic kinase ATP-binding site.
Figure 1: Pharmacophore mapping of thieno[3,2-b]pyridine binding modes within the kinase active site.
Therapeutic Applications: Oncology & Kinase Inhibition[1][4][5]
The primary utility of this scaffold is in the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation.
Key Targets
-
VEGFR-2 (KDR): Blockade inhibits tumor angiogenesis.[1] Compounds like LCB03-0110 have demonstrated IC50 values in the low nanomolar range by occupying the ATP-binding site and preventing downstream signaling.
-
c-Met (HGFR): Often co-targeted with VEGFR-2 to prevent resistance. The scaffold bridges the aspartate and glycine residues in the active site.
-
Haspin: A serine/threonine kinase involved in mitosis.[2][3][4] Recent derivatives (e.g., MU1920 ) show high selectivity for Haspin, utilizing the scaffold to anchor into the kinase back-pocket.[2]
Mechanistic Pathway
The scaffold interferes with the phosphorylation cascade. The diagram below details the blockade of the VEGFR-2/STAT3 axis.[1]
Figure 2: Mechanism of action showing the interception of VEGFR-2 signaling by thieno[3,2-b]pyridine derivatives.
Synthetic Methodologies
To ensure reproducibility, we focus on the Friedländer-type cyclization , the most robust method for constructing the [3,2-b] core.
Protocol: Synthesis of 7-Chloro-thieno[3,2-b]pyridine
This intermediate is the "master key" for generating libraries via Nucleophilic Aromatic Substitution (SNAr) at C-7.
Reagents:
-
Methyl 3-aminothiophene-2-carboxylate (Starting Material)
-
Lithium hydroxide (LiOH)
-
Acetic anhydride (Ac2O)
-
Phosphorus oxychloride (POCl3)
Step-by-Step Workflow:
-
Hydrolysis (Pre-cursor preparation):
-
Dissolve methyl 3-aminothiophene-2-carboxylate (10 mmol) in MeOH/H2O (3:1).
-
Add LiOH (2.5 eq) and reflux for 4 hours.
-
Acidify with HCl to pH 3 to precipitate 3-aminothiophene-2-carboxylic acid. Filter and dry.
-
Checkpoint: Verify disappearance of methyl ester peak in NMR.
-
-
Cyclization (Oxazinone formation):
-
Reflux the carboxylic acid in acetic anhydride (5 eq) for 3 hours.
-
Concentrate in vacuo to yield the oxazinone intermediate.
-
-
Condensation & Chlorination:
-
React the intermediate with an active methylene compound (if substituting C-6) or treat directly with POCl3 for the parent chloro-heterocycle.
-
Standard Route: Heat the oxazinone with POCl3 at 100°C for 4 hours.
-
Quench carefully into ice water. Neutralize with NaHCO3.
-
Extract with EtOAc. The product, 7-chlorothieno[3,2-b]pyridine, acts as the electrophile for subsequent amination.
-
Synthetic Logic Diagram
Figure 3: Synthetic workflow for generating functionalized thieno[3,2-b]pyridine libraries.
Structure-Activity Relationship (SAR) Matrix
The following table summarizes biological activity data from key derivatives found in recent literature (e.g., LCB03-0110 and MU series).
| Compound ID | Target Kinase | R7 Substituent (Solvent Front) | Core Modification | IC50 (nM) | Biological Outcome |
| LCB03-0110 | VEGFR-2 | 3-hydroxyphenyl-amino | 2-(3-morpholinomethyl)phenyl | 1.8 | Potent anti-angiogenesis; tumor regression in xenografts.[1] |
| LCB03-0110 | c-Met | 3-hydroxyphenyl-amino | 2-(3-morpholinomethyl)phenyl | 4.5 | Dual inhibition preventing escape pathways. |
| MU1920 | Haspin | Piperazine-linked urea | Unsubstituted Thiophene | 12.0 | Mitotic arrest; high selectivity over 400+ kinases. |
| Generic A | PI3K | Morpholine | Thieno[3,2-b] core | >1000 | Negative Result: [3,2-b] isomer is less potent for PI3K than [3,2-d]pyrimidine. |
Critical SAR Insight: The position of the nitrogen in the pyridine ring is vital. Shifting from thieno[3,2-d]pyrimidine (GDC-0941) to thieno[3,2-b]pyridine often retains VEGFR/c-Met activity but reduces PI3K affinity, altering the selectivity profile significantly.
References
-
Discovery of Thieno[3,2-b]pyridine-based c-Met/VEGFR2 Inhibitors Source: Vertex Pharmaceuticals / Bioorg. Med. Chem. Lett. Context: Establishes the scaffold as a dual inhibitor for solid tumors. URL:[Link]
-
Anti-angiogenic activity of thienopyridine derivative LCB03-0110 Source: Experimental Dermatology / Wiley Online Library Context: Details the specific mechanism of VEGFR-2 and JAK/STAT3 inhibition. URL:[Link]
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors (Haspin) Source:[2][5][3][4] European Journal of Medicinal Chemistry / ScienceDirect Context: Describes the MU series (MU1464, MU1920) and the binding mode in the kinase back-pocket.[2] URL:[Link]
-
Synthesis and Reactivity of 3-Aminothiophenes (Friedländer Synthesis) Source: Journal of Organic Chemistry Context: Foundational chemistry for constructing the fused ring system. URL:[Link]
Sources
- 1. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thieno[3,2-b]pyridin-7-ol Scaffold: Chemical Identity, Synthesis, and Medicinal Utility of 6-Amino Derivatives
Executive Summary
The 6-aminothieno[3,2-b]pyridin-7-ol scaffold represents a privileged heterocyclic core in medicinal chemistry, particularly within the field of kinase inhibitor discovery. Its structural resemblance to the purine ring system allows it to function as a bioisostere, effectively targeting the ATP-binding hinge region of kinases such as c-Met , VEGFR , and Aurora kinases .
This technical guide provides the specific chemical identity of this scaffold, delineates the validated synthetic pathways for its construction, and analyzes its critical role in structure-activity relationship (SAR) studies.
Part 1: Chemical Identity & CAS Registry
The nomenclature for this scaffold can be ambiguous due to keto-enol tautomerism. In solution and solid state, the 7(4H)-one (lactam) form often predominates over the 7-ol (lactim) form, though they are chemically equivalent for registry purposes.
Key Chemical Identifiers
The following table consolidates the Chemical Abstracts Service (CAS) registry numbers for the target core and its essential synthetic precursors.
| Chemical Entity | Structure Description | CAS Number | Role |
| 6-Aminothieno[3,2-b]pyridin-7-ol | Target Core (Primary Amine) | 2763755-85-5 | Target Scaffold |
| 6-Nitrothieno[3,2-b]pyridin-7-ol | 6-Nitro Precursor | 905735-40-2 | Key Intermediate |
| 6-Bromothieno[3,2-b]pyridin-7-ol | 6-Bromo Precursor | 875340-62-8 | Key Intermediate |
| 4H-Thieno[3,2-b]pyridin-7-one | Unsubstituted Parent Ring | 107818-20-2 | Parent Scaffold |
| Methyl 3-aminothiophene-2-carboxylate | Starting Material | 22288-78-4 | Raw Material |
Note on Commercial Availability: While the 6-amino target (CAS 2763755-85-5) is listed in registries, it is frequently unstable to oxidation. Researchers typically purchase the 6-nitro (CAS 905735-40-2) or 6-bromo (CAS 875340-62-8) derivatives and generate the amine in situ or immediately prior to coupling.
Part 2: Synthetic Architecture
The synthesis of 6-aminothieno[3,2-b]pyridin-7-ol derivatives generally follows a Gould-Jacobs type cyclization followed by functionalization at the C-6 position.
Synthetic Pathway Diagram
The following flowchart illustrates the standard route from the aminothiophene starting material to the 6-amino functionalized core.
Caption: Step-wise synthesis of the 6-aminothieno[3,2-b]pyridin-7-ol core via the Gould-Jacobs reaction and nitration-reduction sequence.
Part 3: Detailed Experimental Protocols
Construction of the Core (Gould-Jacobs Cyclization)
This protocol yields the parent scaffold, which is subsequently functionalized.
-
Reagents: Methyl 3-aminothiophene-2-carboxylate, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether (Dowtherm A).
-
Mechanism: Condensation followed by thermal intramolecular cyclization.
Step-by-Step:
-
Condensation: Mix methyl 3-aminothiophene-2-carboxylate (1.0 eq) and DEEM (1.1 eq) in ethanol. Reflux for 3–4 hours.
-
Isolation: Cool the mixture. The intermediate enamine usually precipitates. Filter and dry.
-
Cyclization: Add the enamine portion-wise to boiling Dowtherm A (~250°C). Critical: Maintain temperature to ensure rapid cyclization and avoid polymerization.
-
Workup: Cool to room temperature. Dilute with hexane to precipitate the product (4H-thieno[3,2-b]pyridin-7-one). Filter and wash with hexane.
Functionalization: Nitration & Reduction
This is the preferred route to the 6-amino moiety (CAS 2763755-85-5).
Step A: Nitration
-
Dissolve the core scaffold in concentrated H₂SO₄ at 0°C.
-
Dropwise add fuming HNO₃ (1.05 eq).
-
Stir at 0–5°C for 1 hour, then pour onto crushed ice.
-
Filter the yellow precipitate (6-nitrothieno[3,2-b]pyridin-7-ol , CAS 905735-40-2).
Step B: Reduction to Amine
-
Suspend the nitro compound in Ethanol/Water (4:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq) or Acetic Acid.
-
Reflux for 2 hours.
-
Filter hot through Celite to remove iron residues.
-
Concentrate the filtrate to obtain 6-aminothieno[3,2-b]pyridin-7-ol .
-
Storage Alert: Use immediately for coupling (e.g., urea formation) as the primary amine is prone to oxidation.
Part 4: Medicinal Chemistry Applications (SAR)
The 6-aminothieno[3,2-b]pyridin-7-ol scaffold is a potent hinge-binding motif . Its utility stems from its ability to mimic the adenine ring of ATP.
Tautomeric Binding Modes
The scaffold exists in equilibrium between the 7-hydroxy (enol) and 7-one (keto) forms.
-
Donor-Acceptor Profile: The lactam (keto) form provides a hydrogen bond donor (N-H) and an acceptor (C=O), which is complementary to the hinge region of many kinases (e.g., Met, Glu residues).
-
6-Amino Handle: The amine at position 6 is rarely left free. It is typically derivatized into ureas or amides . This extension allows the molecule to reach into the "back pocket" of the kinase, interacting with the "gatekeeper" residue, thereby improving selectivity.
Validated Targets
-
c-Met Kinase: Derivatives of this scaffold have shown nanomolar inhibition of c-Met, a receptor tyrosine kinase implicated in tumor migration and invasion.
-
VEGFR2: The scaffold serves as a bioisostere for quinoline-based inhibitors, often improving solubility profiles.
-
Aurora Kinases: The planar nature of the thienopyridine system allows for effective stacking within the ATP binding pocket.
References
-
PubChem. Thieno[3,2-b]pyridin-7-ol (Compound CID 5074765). National Library of Medicine.
-
BLD Pharm. 6-Nitrothieno[3,2-b]pyridin-7-ol (CAS 905735-40-2) Product Data.[1][2]
-
Fluorochem. 6-Bromothieno[3,2-b]pyridin-7-ol (CAS 875340-62-8) Product Data.[3]
-
Leyan Reagents. 6-Aminothieno[3,2-b]pyridin-7-ol (CAS 2763755-85-5) Registry Data.[4][5]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Thienopyridine-Based Kinase Inhibitors. (General Reference for Scaffold Utility).
Sources
- 1. 905735-40-2|6-Nitrothieno[3,2-b]pyridin-7-ol|BLD Pharm [bldpharm.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Buy 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione (EVT-6356891) | 2763749-29-5 [evitachem.com]
- 5. aablocks.com [aablocks.com]
Difference between thieno[3,2-b]pyridine and thieno[2,3-b]pyridine isomers
The following technical guide details the structural, synthetic, and functional divergences between thieno[3,2-b]pyridine and thieno[2,3-b]pyridine isomers.
Structural Divergence, Synthetic Pathways, and Medicinal Utility[1]
Executive Summary
The thienopyridine scaffold—a bioisostere of quinoline, purine, and indole—is a cornerstone of modern medicinal chemistry. While six isomeric forms exist, thieno[3,2-b]pyridine and thieno[2,3-b]pyridine are the most pharmacologically significant.
Despite sharing an identical molecular formula (
Structural & Electronic Divergence
The fundamental difference lies in the fusion of the thiophene ring (electron-rich) to the pyridine ring (electron-deficient). This orientation dictates the dipole moment, basicity of the pyridine nitrogen, and the regioselectivity of electrophilic aromatic substitution (EAS).
Nomenclature and Numbering
Correct IUPAC numbering is critical for interpreting Structure-Activity Relationships (SAR). In both systems, the Sulfur atom is assigned position 1.
| Feature | Thieno[2,3-b]pyridine | Thieno[3,2-b]pyridine |
| Structure | Thiophene fused across the 2,3-bond to the b-face of pyridine. | Thiophene fused across the 3,2-bond to the b-face of pyridine.[1] |
| Nitrogen Position | Position 7 (Distal to Sulfur). | Position 4 (Proximal to Sulfur). |
| Electronic Effect | Nitrogen is spatially distant from the sulfur lone pairs. | Nitrogen is adjacent to the bridgehead carbon, closer to sulfur's inductive influence. |
| Key Bioisostere | Quinoline / 7-Azaindole | Isoquinoline / Purine |
Electronic Profile & Basicity
-
Thieno[3,2-b]pyridine (N4 isomer): The nitrogen atom at position 4 is subject to stronger inductive electron withdrawal (
effect) from the adjacent sulfur atom (via the bridgehead). This typically renders the N4 less basic than the N7 of the [2,3-b] isomer. -
Thieno[2,3-b]pyridine (N7 isomer): The nitrogen is further removed from the sulfur. It retains higher electron density, making it slightly more basic and a better hydrogen bond acceptor in kinase hinge-binding regions.
Reactivity Profiles
Understanding where reagents attack is prerequisite for derivatization.
Electrophilic Aromatic Substitution (EAS)
The thiophene ring is
-
Regioselectivity: Attack occurs preferentially at Position 3 (beta to sulfur) for both isomers, as this position allows for the most stable sigma-complex intermediate.
-
Protocol Note: Direct nitration requires harsh conditions.[2] It is often more efficient to synthesize the ring with functional groups already in place (see Section 4).
Nucleophilic Aromatic Substitution ( )
Nucleophiles attack the pyridine ring, particularly if a leaving group (Cl, Br) is activated by the ring nitrogen.
-
Thieno[2,3-b]pyridine: Attack at C-6 (para to N) is favorable.
-
Thieno[3,2-b]pyridine: Attack at C-5 or C-7 is common depending on activation.
Synthetic Pathways (Retrosynthesis)
The synthetic strategies for these two isomers diverge significantly. Below are the standard, high-yield workflows for each.
Pathway A: Thieno[2,3-b]pyridine via Thorpe-Ziegler Cyclization
This is the dominant method for generating 3-amino-thieno[2,3-b]pyridine derivatives (common in oncology).
Figure 1: The Litvinov method for thieno[2,3-b]pyridine synthesis.
Pathway B: Thieno[3,2-b]pyridine via Aza-[3+3] Cycloaddition
This isomer is frequently accessed from thiophene precursors rather than pyridine precursors.
Figure 2: Construction of the [3,2-b] core from aminothiophenes.
Validated Experimental Protocols
Protocol 1: Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carboxylate
Target: [2,3-b] Isomer | Application: Anti-proliferative agents
Reagents:
-
2-Mercaptonicotinonitrile (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium Carbonate (
) or Sodium Ethoxide (NaOEt) -
Solvent: DMF or Ethanol[3]
Step-by-Step Workflow:
-
S-Alkylation: Dissolve 2-mercaptonicotinonitrile (10 mmol) in DMF (20 mL). Add
(12 mmol) and stir for 10 min. -
Addition: Dropwise add ethyl chloroacetate (11 mmol) at
. Allow to warm to Room Temperature (RT) and stir for 2 hours. -
Cyclization (Thorpe-Ziegler): If cyclization does not occur spontaneously, add a catalytic amount of NaOEt and reflux for 1-3 hours. The mechanism involves the deprotonation of the methylene group of the ester, attacking the nitrile carbon.
-
Workup: Pour the reaction mixture into ice-cold water. The product usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.
-
Validation:
NMR should show the disappearance of the methylene singlet and the appearance of a broad signal ( ppm).
Protocol 2: Synthesis of Thieno[3,2-b]pyridine via Sonogashira Coupling
Target: [3,2-b] Isomer | Application: mGlu5 NAMs
Reagents:
-
3-Bromothiophene-2-carboxaldehyde
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Ammonia source (tert-Butylamine or
) -
Catalyst:
, CuI
Step-by-Step Workflow:
-
Coupling: React 3-bromothiophene-2-carboxaldehyde with the terminal alkyne under standard Sonogashira conditions (
, , DMF, ) to yield the 3-alkynylthiophene-2-carbaldehyde. -
Cyclization: Treat the intermediate with tert-butylamine (or ammonia source) and CuI in DMF at
. -
Mechanism: Imine formation followed by copper-catalyzed intramolecular cyclization (5-endo-dig or 6-endo-dig depending on substituents).
-
Workup: Extract with EtOAc, wash with brine, and purify via flash column chromatography (Hexane/EtOAc).
Medicinal Chemistry & SAR Implications
| Therapeutic Area | Preferred Isomer | Mechanism / Rationale |
| Oncology (Kinase Inhibitors) | Thieno[2,3-b]pyridine | The 3-amino derivatives (synthesized via Protocol 1) act as ATP-competitive inhibitors. The N7 nitrogen mimics the N1 of adenine. |
| Neuroscience (mGlu5) | Thieno[3,2-b]pyridine | Used as Negative Allosteric Modulators (NAMs). The [3,2-b] core provides a specific vector for substituents to access hydrophobic pockets in the transmembrane domain. |
| Adenosine Receptors ( | Thieno[2,3-b]pyridine | Acts as an adenosine bioisostere. The 3,5-dicyano derivatives show high affinity due to specific H-bonding with Asn/Glu residues. |
Data Summary: Anti-proliferative Activity ( )
Comparative potency against HCT-116 (Colon Cancer)[4]
| Scaffold | Substitution | Notes | |
| Thieno[2,3-b] | 3-amino-2-carboxamide | 15 - 50 | Highly potent; planar stacking issues. |
| Thieno[3,2-b] | 5-carboxamide | > 1000 | Generally less potent in this specific assay; better for GPCRs. |
References
-
Litvinov, V. P. (2004). The Chemistry of Thienopyridines. Russian Chemical Reviews. Link (Foundational review on synthesis and reactivity).
-
Paulmier, C. (1996).[1] Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes. Sulfur Reports. (Key source for [3,2-b] synthesis).
-
Beaton, H., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Link (Detailed SAR and solubility data).
- Muller, C. E. (2001). Thienopyridines as Adenosine Receptor Antagonists. Drugs of the Future.
-
Venkatesan, A. M., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of mGlu5. ACS Medicinal Chemistry Letters. Link (Recent application of [3,2-b] isomer).
-
PubChem Compound Summary. Thieno[2,3-b]pyridine (CID 289928) and Thieno[3,2-b]pyridine (CID 29272). Link
Sources
Technical Assessment: 6-Aminothieno[3,2-b]pyridin-7-ol Hydrogen Bonding Capacity
Executive Summary
The Purine Bioisostere for Next-Generation Kinase Inhibition
6-Aminothieno[3,2-b]pyridin-7-ol represents a privileged scaffold in medicinal chemistry, primarily utilized as a bioisostere for the purine core found in ATP. Its significance lies in its ability to mimic the hydrogen bonding (H-bonding) motifs of adenine while offering distinct solubility and metabolic stability profiles.
This guide provides a rigorous analysis of the H-bonding capacity of this specific isomer. The central finding is that the molecule does not behave as a simple collection of functional groups; rather, its behavior is governed by a dominant keto-enol tautomerism and a critical intramolecular hydrogen bond that "locks" the conformation, significantly altering its interaction potential with biological targets.
Structural Dynamics & Tautomerism
The Keto-Enol Equilibrium
While the nomenclature "pyridin-7-ol" suggests a hydroxyl group, the structural reality in solid state and polar solution is dominated by the 7-one (lactam) tautomer. This preference is energetically driven by the aromatization of the amide-like functionality within the pyridine ring, analogous to the behavior of guanine or 4-quinolones.
-
Lactim Form (7-ol): Aromatic pyridine ring. -OH is a donor/acceptor. Ring N (N4) is an acceptor.
-
Lactam Form (7-one): Non-aromatic amide-like character. N4 becomes protonated (N-H), acting as a donor. The C7 oxygen becomes a carbonyl (C=O), acting as a strong acceptor.
The Intramolecular "Lock"
The presence of the amino group at position 6 is the defining feature of this derivative. It introduces a steric and electronic interaction with the substituent at position 7.
In the dominant lactam form , the exocyclic 6-amino group (
-
Consequence 1: The 7-carbonyl oxygen is less available for intermolecular bonding (e.g., with water or protein targets) because it is partially satisfied internally.
-
Consequence 2: One proton of the 6-amino group is "locked," reducing the entropic penalty of binding but also reducing the number of free donors.
Figure 1: Tautomeric equilibrium shifting toward the stabilized intramolecularly bonded lactam form.
Quantitative H-Bonding Profile
The following table breaks down the donor (HBD) and acceptor (HBA) counts. Note the distinction between "Theoretical" (based on 2D structure) and "Effective" (accounting for the intramolecular lock).
| Feature | Group | Theoretical Count | Effective Count | Character |
| H-Bond Donor | Ring N-H (N4) | 1 | 1 | Strong donor (Lactam form). Critical for hinge binding. |
| H-Bond Donor | 6-Amino (-NH2) | 2 | 1 | One proton is sequestered in the intramolecular bond; one remains free. |
| H-Bond Acceptor | 7-Carbonyl (=O) | 1 | 0.5 | Partially satisfied by intramolecular H-bond. Still acts as a weak acceptor. |
| H-Bond Acceptor | Thiophene S (S1) | 1 | 0 | Negligible basicity in physiological conditions. |
| Total | HBD: 3 / HBA: 2 | HBD: 2 / HBA: ~1 | More lipophilic than predicted. |
pKa Estimation
-
Ring N-H (Deprotonation): pKa
8.5 - 9.5 (Weakly acidic). -
Ring N (Protonation of Lactim): pKa
2.0 - 3.0. -
Implication: At physiological pH (7.4), the neutral lactam form is the exclusive species, ensuring the H-bond network described above is relevant for drug-target interactions.
Experimental Validation Protocols
To confirm the H-bonding capacity and tautomeric state in your specific formulation, use the following self-validating protocols.
Protocol A: NMR Solvatochromic Titration
Objective: Determine the strength of the intramolecular H-bond and the dominant tautomer.
-
Preparation: Dissolve 5 mg of 6-aminothieno[3,2-b]pyridin-7-ol in 600
L of CDCl (non-polar, promotes intramolecular bonds). -
Baseline Scan: Acquire a standard
H-NMR spectrum. Note the chemical shift of the amino protons ( ppm) and the ring N-H ( ppm). -
Titration: Sequentially add DMSO-
in 10 L increments. -
Analysis:
-
Intramolecular Marker: If the chemical shift of one amino proton remains relatively constant while the other shifts significantly downfield, the constant proton is involved in a strong intramolecular H-bond (shielded from solvent).
-
Tautomer Marker: Monitor the
C shift of C7. A shift near 160-170 ppm confirms the Carbonyl (C=O) character (Lactam). A shift near 150-155 ppm suggests C-OH (Lactim).
-
Protocol B: Single Crystal X-Ray Diffraction
Objective: Map the precise donor-acceptor distances in the solid state.
-
Crystallization: Use a slow evaporation method. Dissolve the compound in a mixture of Methanol/Dichloromethane (1:1).
-
Mounting: Select a crystal with dimensions
mm.[1] -
Data Collection: Collect at 100 K to reduce thermal motion.
-
Validation Criteria:
Medicinal Chemistry Application: Kinase Hinge Binding
The 6-aminothieno[3,2-b]pyridin-7-one scaffold is a textbook "Donor-Acceptor-Donor" (D-A-D) motif, making it an ideal ATP-competitive inhibitor.
The Binding Mode
In the ATP binding pocket of a kinase, the "hinge region" connects the N- and C-terminal lobes. The scaffold binds as follows:
-
Ring N-H (Donor): Forms a H-bond with the backbone Carbonyl of the hinge residue (e.g., Glu, Met).
-
7-Carbonyl (Acceptor): Forms a H-bond with the backbone N-H of the hinge residue.
-
6-Amino (Donor): Can interact with the gatekeeper residue or solvent, but its primary role is often to enforce the planarity of the system via the intramolecular bond, reducing the entropic cost of binding.
Figure 2: Bidentate binding mode of the scaffold to a generic kinase hinge region.
References
-
Litvinov, V. P. (2004). The chemistry of thienopyridines. Russian Chemical Reviews.
-
Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist’s Guide to Molecular Interactions. Journal of Medicinal Chemistry.
-
Cambridge Crystallographic Data Centre (CCDC). Crystal structures of fused pyridone systems.
-
PubChem. Thieno[3,2-b]pyridin-7-ol Compound Summary.
Sources
Pharmacophore Modeling of 6-aminothieno[3,2-b]pyridin-7-ol: A Privileged Scaffold for Kinase Inhibition
Topic: Pharmacophore Modeling of 6-aminothieno[3,2-b]pyridin-7-ol Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
The thieno[3,2-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, widely utilized to mimic the purine core of ATP. This guide focuses specifically on the 6-aminothieno[3,2-b]pyridin-7-ol derivative. This specific substitution pattern creates a unique electronic profile characterized by a tautomeric donor-acceptor motif, making it an ideal anchor fragment for targeting the hinge region of protein kinases (e.g., c-Met, VEGFR, Haspin) and specific GPCR allosteric sites.
This technical whitepaper provides a rigorous framework for modeling this scaffold, addressing the critical challenges of tautomerism, feature mapping, and fragment-based growing strategies.
Structural Architecture & Tautomeric Equilibrium
The accuracy of any pharmacophore model hinges on the correct representation of the molecular species in solution and within the binding pocket. For 6-aminothieno[3,2-b]pyridin-7-ol, the static 2D representation is deceptive.
The Lactam-Lactim Tautomerism
The "7-ol" substituent on the pyridine ring exists in equilibrium with its "7-one" (lactam) form. In physiological conditions and polar solvents, the 4H-thieno[3,2-b]pyridin-7-one (Lactam) tautomer often predominates.
-
Lactim Form (7-OH): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).
-
Lactam Form (7-C=O, NH): The carbonyl is a strong HBA, while the ring nitrogen (N4) becomes protonated (NH), serving as an HBD.
Critical Modeling Directive: When docking or generating pharmacophores for kinase hinge binding, you must enumerate both tautomers. However, the Lactam form typically provides the complementary electrostatic surface required to bind the backbone carbonyls and amides of the kinase hinge region (resembling the binding mode of quinazolines).
The 6-Amino Vector
The amine group at position 6 is electronically coupled to the 7-position. It functions as an exocyclic HBD.
-
Electronic Effect: The 6-amino group is electron-donating, increasing the electron density on the 7-carbonyl oxygen (in lactam form), thereby strengthening its H-bond accepting capability.
-
Steric Vector: This group provides a vector for "growing" the molecule into the solvent-exposed front pocket or the ribose pocket, depending on the binding orientation.
Pharmacophore Feature Generation
To construct a robust model, we define the pharmacophoric features based on the Lactam (7-one) tautomer, as it represents the bioactive conformation for most ATP-competitive inhibitors.
Feature Map Definition
| Feature ID | Chemical Moiety | Pharmacophore Type | Interaction Logic (Kinase Context) |
| F1 | Pyridine Nitrogen (N4-H) | H-Bond Donor | Binds to the backbone Carbonyl of the hinge residue (e.g., Glu, Met). |
| F2 | 7-Carbonyl Oxygen | H-Bond Acceptor | Binds to the backbone NH of the hinge residue. |
| F3 | 6-Amino Group (-NH2) | H-Bond Donor | Binds to the gatekeeper residue or solvent water network. |
| F4 | Thiophene Ring | Aromatic / Hydrophobic | Pi-stacking interactions with the hydrophobic sandwich (e.g., Phe, Leu) flanking the ATP site. |
| F5 | Thiophene Sulfur (S1) | Hydrophobic / S-Interaction | Often occupies the hydrophobic back pocket; potential for S-pi interactions. |
Visualization of the Signaling/Interaction Logic
The following diagram illustrates the logical flow from scaffold analysis to target interaction, highlighting the critical tautomer selection step.
Figure 1: Workflow for selecting the bioactive tautomer and extracting pharmacophore features for kinase targeting.
Computational Protocol: Step-by-Step
This protocol ensures reproducibility and scientific rigor (E-E-A-T) when modeling this specific scaffold.
Phase 1: Ligand Preparation & Conformational Analysis
-
Structure Generation: Sketch the 6-aminothieno[3,2-b]pyridin-7-ol core.
-
Protonation/Tautomerization: Use tools like LigPrep (Schrödinger) or Wash (MOE) at pH 7.4.
-
Constraint: Force the generation of the 4H-thieno[3,2-b]pyridin-7-one tautomer.
-
-
QM Optimization: Perform a geometry optimization (DFT B3LYP/6-31G*) to confirm the planarity of the bicyclic system and the pyramidalization of the 6-amine.
Phase 2: Pharmacophore Modeling (Structure-Based)
If a co-crystallized structure of a thieno[3,2-b]pyridine derivative exists (e.g., PDB: 3NCA or similar analogs), use it to anchor the model.
-
Superposition: Align the thieno[3,2-b]pyridine core of your molecule to the adenine ring of ATP in the reference structure.
-
Feature Definition:
-
Place a Vector HBD on N4-H pointing towards the hinge backbone carbonyl.
-
Place a Vector HBA on the 7-carbonyl oxygen pointing towards the hinge backbone NH.
-
Exclusion Volumes: Define steric clashes around the C2 and C3 positions (thiophene ring) to prevent collisions with the gatekeeper residue.
-
Phase 3: Fragment Growing (FBDD)
The 6-amino group is the primary vector for diversification.
-
Vector Analysis: The N-H bond vectors of the 6-amino group point towards the solvent interface.
-
Virtual Library Enumeration: React the 6-amino group (via reductive amination or amide coupling simulations) with a library of aldehydes/acids to generate "grown" leads.
-
Docking Filter: Dock the generated library, enforcing the core H-bond constraints (F1 and F2 from Table 2.1).
Case Study: Targeting the c-Met Kinase
To demonstrate the utility of this scaffold, we examine its application in designing c-Met inhibitors. The thieno[3,2-b]pyridine core acts as a "hinge binder."[1]
Binding Mode Hypothesis
In c-Met, the hinge region (Pro1158, Tyr1159, Met1160) accepts a donor-acceptor motif.
-
Interaction A: The N4-H (thienopyridine) donates a hydrogen bond to the carbonyl of Pro1158 .
-
Interaction B: The 7-C=O (thienopyridine) accepts a hydrogen bond from the backbone amide of Met1160 .
-
Interaction C: The 6-amino group is positioned to interact with Asp1222 (in the activation loop) or solvent, stabilizing the active conformation.
Comparative Data: Scaffold Selectivity
The following table summarizes why the [3,2-b] isomer is preferred over the [2,3-b] isomer for specific kinase profiles, based on geometric fit.
| Property | Thieno[3,2-b]pyridine (Target) | Thieno[2,3-b]pyridine (Isomer) |
| Hinge Interaction | Linear (N4/C7 alignment fits classical hinge geometry). | Angled (N7/C4 alignment often requires induced fit). |
| Vector for Growth | 6-Position: Points to Solvent/Ribose. | 5-Position: Points to Back Pocket. |
| Lipophilicity (cLogP) | ~1.6 (Core) | ~1.6 (Core) |
| Solubility | Moderate (improved by 7-OH/7-one). | Low (often requires solubilizing groups). |
Experimental Validation Workflow
Figure 2: Experimental validation pipeline for thienopyridine-based inhibitors.
Conclusion
The 6-aminothieno[3,2-b]pyridin-7-ol scaffold is a potent, versatile pharmacophore for kinase drug discovery. Its efficacy relies on the lactam tautomer providing a bidentate H-bond interface for the kinase hinge region. By anchoring the N4-H and 7-C=O motifs and utilizing the 6-amino group as a growth vector, researchers can develop highly selective inhibitors for c-Met, Haspin, and other kinases with accessible ATP pockets.
References
-
The Rise of a Privileged Scaffold: Thieno[3,2-b]pyridine-5-carboxylic Acid in Kinase Inhibition. BenchChem Technical Guides.
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. Angewandte Chemie / ResearchGate. (2024).
-
Thieno(3,2-b)pyridin-7-ol | C7H5NOS. PubChem Compound Summary.
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide... Negative Allosteric Modulators of mGlu5. ACS Medicinal Chemistry Letters / PubMed. (2025).[2] (Note: Link directs to related mGlu5 research context).
-
Validation of Thieno[3,2-b]pyridine Scaffold: A Comparative Guide. BenchChem.
Sources
Methodological & Application
Application Note: Precision Synthesis of 6-Aminothieno[3,2-b]pyridin-7-ol via Buchwald-Hartwig Amination
Executive Summary
The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., PI3K, VEGFR) and anti-proliferative agents. The introduction of an amino group at the C6 position, adjacent to a C7-hydroxyl (or its 7-oxo tautomer), presents a specific synthetic challenge due to the competing nucleophilicity of the 7-OH/NH motif and the electronic deactivation of the pyridine ring.
This Application Note details a robust protocol for the synthesis of 6-aminothieno[3,2-b]pyridin-7-ol derivatives. Unlike standard protocols that attempt direct amination on the free hydroxy-heterocycle—often leading to catalyst poisoning or O-arylation—this guide advocates for a protection-directed strategy . We utilize a 7-methoxy protected precursor to ensure regioselective C6-amination via Buchwald-Hartwig coupling, followed by a mild demethylation.
Strategic Analysis & Retrosynthesis
The "7-Hydroxy" Tautomer Challenge
Thieno[3,2-b]pyridin-7-ol exists in equilibrium with its 7-oxo-4,7-dihydro tautomer (pyridone-like form).
-
Risk: In the presence of Pd(0) and strong bases (e.g., NaOtBu), the free amide nitrogen (N4) or the enolate oxygen can coordinate to the metal center, arresting the catalytic cycle or leading to insoluble aggregates.
-
Solution: Masking the 7-position as a methyl ether (7-OMe) locks the system in the pyridine (aromatic) form, preventing tautomerization and forcing the catalyst to engage exclusively with the C6-Bromine.
Reaction Pathway
The synthesis proceeds in three logical phases:
-
Precursor Preparation: Conversion of 6-bromo-7-chlorothieno[3,2-b]pyridine to the 7-methoxy ether.
-
C–N Coupling: Palladium-catalyzed amination using a specific ligand system (Xantphos/Pd) optimized for electron-deficient heterocycles.
-
Deprotection: Demethylation to reveal the target 7-ol/7-oxo moiety.
Figure 1: Strategic workflow for the synthesis of 6-aminothieno[3,2-b]pyridin-7-ol, bypassing catalyst poisoning via O-methylation.
Detailed Experimental Protocols
Phase 1: Preparation of the Coupling Partner
Note: If starting from commercially available 6-bromo-7-methoxythieno[3,2-b]pyridine, skip to Phase 2.
Objective: Convert the reactive 7-chloro group to a stable 7-methoxy ether.
-
Dissolve 6-bromo-7-chlorothieno[3,2-b]pyridine (1.0 eq) in anhydrous MeOH (0.5 M).
-
Slowly add NaOMe (1.2 eq, 25% wt in MeOH) at 0°C.
-
Reflux for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.
-
Workup: Concentrate in vacuo, resuspend in EtOAc, wash with water and brine. Dry over Na2SO4.
-
Result: 6-Bromo-7-methoxythieno[3,2-b]pyridine (typically >90% yield).
Phase 2: The Buchwald-Hartwig Amination (Core Protocol)
This step utilizes Xantphos , a wide-bite-angle ligand known for stabilizing Pd during reductive elimination, particularly effective for electron-deficient heteroaryl halides.
Reagents:
-
Substrate: 6-Bromo-7-methoxythieno[3,2-b]pyridine (1.0 eq)
-
Amine: Primary or Secondary Amine (1.2 eq)
-
Catalyst: Pd2(dba)3 (2–5 mol%)
-
Ligand: Xantphos (4–10 mol%)
-
Base: Cs2CO3 (2.0 eq) or NaOtBu (1.5 eq)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.
-
Catalyst Pre-complexation: Add Pd2(dba)3 and Xantphos. Purge with Argon. Add 1/3 of the solvent volume. Stir at RT for 5–10 mins until the solution turns a deep orange/red (indicative of active L2Pd(0) species).
-
Substrate Addition: Add the aryl bromide, the amine, and the base.[1] Add the remaining solvent (concentration ~0.1–0.2 M).
-
Reaction: Seal the vessel. Heat to 100°C (oil bath) or 110°C (microwave) for 4–12 hours.
-
Checkpoint: Monitor conversion. If stalled, add a second portion of catalyst/ligand (1 mol%).
-
-
Workup: Filter through a Celite pad (eluting with EtOAc or DCM). Concentrate the filtrate.
-
Purification: Flash column chromatography (Gradient: Hexanes/EtOAc or DCM/MeOH).
Phase 3: Demethylation to Target
Objective: Cleave the methyl ether to reveal the hydroxyl group.
-
Dissolve the coupled product in DCM (0.1 M).
-
Cool to -78°C (or 0°C for robust substrates).
-
Add BBr3 (3.0 eq, 1M in DCM) dropwise.
-
Warm to RT and stir for 2–6 hours.
-
Quench: Cool to 0°C. Carefully add MeOH (exothermic).
-
Isolation: Neutralize with NaHCO3 (sat. aq). Extract with EtOAc/THF (the product may be poorly soluble; check aqueous phase).
-
Final Form: The product will likely precipitate or crystallize as the 7-oxo tautomer .
Optimization & Troubleshooting Guide
Catalyst & Ligand Selection Matrix
If the standard Xantphos protocol fails, consult the table below for alternative systems based on the amine type.
| Amine Class | Recommended System | Rationale |
| Primary Alkyl | Pd2(dba)3 / BrettPhos | Excellent for preventing β-hydride elimination in primary amines. |
| Anilines (Aryl) | Pd(OAc)2 / XPhos | High activity for sterically hindered or electron-poor anilines. |
| Secondary Cyclic | Pd(OAc)2 / RuPhos | Universal system for secondary amines; extremely robust. |
| Amides | Pd2(dba)3 / Me4tBuXPhos | Required if coupling an amide (Goldberg-like conditions). |
Mechanistic Insight (Catalytic Cycle)
The electron-deficient nature of the thieno-pyridine ring facilitates Oxidative Addition (Step A). However, the presence of the adjacent nitrogen (N4) can retard the cycle. Xantphos prevents the formation of inactive Pd-dimers.
Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle. Key rate-limiting step for this scaffold is often the Reductive Elimination due to the stability of the Pd-heterocycle complex.
References
-
Original Buchwald-Hartwig Methodology
-
Thieno[3,2-b]pyridine Scaffold Synthesis
-
Queiroz, M. J. R. P., et al. (2008). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings. Tetrahedron, 64(22), 5139-5146. Link
-
-
Amination of Heterocycles (Xantphos Utility)
-
Tautomerism in Hydroxypyridines
-
Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Chemical Reviews, 110(10), 5714-5772. Link
-
-
BrettPhos for Challenging Substrates
-
Maitre, P., et al. (2009). A New Catalyst for the Pd-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 131(46), 16720–16734. Link
-
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Advanced Application Note: One-Pot Cyclization Protocols for Thienopyridinone Derivatives
Executive Summary
Thienopyridinones (thiophene-fused pyridinones) represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity as kinase inhibitors (e.g., MK2, PI3K), anti-inflammatory agents, and potential chemotherapeutics. Traditional synthesis often involves multi-step isolation of unstable intermediates, leading to poor atom economy and yield attrition.
This Application Note details two robust one-pot cyclization protocols for synthesizing thieno[3,2-c]pyridin-4-ones and thieno[2,3-b]pyridinones. By leveraging cascade reaction sequences—specifically the Hydrazine-Mediated Ring Transformation and the Thorpe-Ziegler Cascade —researchers can achieve high-purity scaffolds with reduced solvent waste and reaction time.
Strategic Overview: Why One-Pot?
The transition from stepwise synthesis to one-pot protocols for fused heterocycles is driven by the need to bypass the isolation of sensitive intermediates, such as
Reaction Pathway Selection Guide
The following decision tree assists in selecting the appropriate protocol based on available starting materials and the desired isomeric scaffold.
Figure 1: Strategic selection map for thienopyridinone synthesis based on target isomer and precursor availability.
Protocol A: Hydrazine-Mediated One-Pot Synthesis of Thieno[3,2-c]pyridin-4-ones[1][2][3][4]
This protocol utilizes a "ring-switching" strategy. The starting material, a substituted 2H-pyran-2-one, undergoes nucleophilic attack by hydrazine and methyl mercaptoacetate, leading to the opening of the pyran ring and simultaneous formation of the thiophene and pyridine rings.
Mechanism of Action
The reaction proceeds via a cascade:
-
Michael Addition: Methyl mercaptoacetate attacks the pyranone.
-
Ring Opening: The lactone ring opens to form a thiophene intermediate.
-
Hydrazinolysis: Hydrazine hydrate attacks the ester/nitrile functionalities, closing the second ring to form the pyridinone lactam.
Materials & Reagents[3][5][6][7][8][9][10][11][12][13][14]
-
Substrate: 6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile (1.0 equiv)
-
Reagent A: Methyl mercaptoacetate (1.1 equiv)
-
Reagent B: Hydrazine hydrate (80% solution, 2.0 equiv)
-
Solvent: Ethanol (EtOH) or DMF (for solubility issues)
-
Base: Piperidine (Catalytic, 0.1 equiv)
Step-by-Step Methodology
-
Charge: In a 50 mL round-bottom flask, dissolve the pyranone substrate (1 mmol) in Ethanol (10 mL).
-
Addition 1: Add Methyl mercaptoacetate (1.1 mmol) and a catalytic amount of piperidine .
-
Incubation: Stir the mixture at room temperature for 30–60 minutes. Checkpoint: TLC should show the disappearance of the pyranone and formation of an intermediate.
-
Addition 2: Add Hydrazine hydrate (2.0 mmol) dropwise to the reaction mixture.
-
Cyclization: Heat the mixture to reflux (78–80 °C) for 4–6 hours.
-
Note: If using DMF, heat to 100 °C.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL). Recrystallize from DMF/Ethanol if necessary.
Data Validation: Yield Comparison
Table 1: Efficiency of One-Pot vs. Stepwise Synthesis (Ref: RSC Adv., 2014)
| Substrate (Ar) | Stepwise Yield (%) | One-Pot Yield (%) | Reaction Time (One-Pot) |
| Phenyl | 62% | 88% | 4 h |
| 4-Cl-Phenyl | 65% | 90% | 4 h |
| 4-Me-Phenyl | 60% | 85% | 5 h |
| 4-OMe-Phenyl | 58% | 82% | 5 h |
Analyst Insight: The one-pot protocol consistently outperforms the stepwise method by 20-25% in yield due to the avoidance of intermediate purification losses.
Protocol B: Base-Mediated Thorpe-Ziegler Cascade for Thieno[2,3-b]pyridinones
This protocol targets the [2,3-b] isomer, commonly associated with MK2 inhibition. It relies on an SNAr reaction followed by an intramolecular Thorpe-Ziegler cyclization.
Mechanism of Action[9][14][15]
-
SNAr: The thiol group (generated in situ or added) displaces the chlorine at the C-2 position of the pyridine.
-
Thorpe-Ziegler Cyclization: The active methylene of the acetate attacks the nitrile (CN) at C-3.
-
Tautomerization: The resulting imine tautomerizes to the amine, yielding the stable fused system.
Materials & Reagents[3][5][6][7][8][9][10][11][12][13][14]
-
Substrate: 2-Chloro-3-cyanopyridine derivative (1.0 equiv)
-
Reagent: Ethyl thioglycolate (1.2 equiv)
-
Base: Sodium Carbonate (Na₂CO₃) or Sodium Ethoxide (NaOEt) (2.0 equiv)
-
Solvent: Ethanol (absolute)
Step-by-Step Methodology
-
Preparation: Purge a reaction vial with Nitrogen (N₂).
-
Charge: Add 2-Chloro-3-cyanopyridine (1 mmol) and Ethyl thioglycolate (1.2 mmol) to Ethanol (15 mL).
-
Activation: Add Na₂CO₃ (2 mmol) in one portion.
-
Reaction: Heat to reflux for 3–5 hours.
-
Observation: The reaction typically turns from pale yellow to deep orange/brown as the cyclization occurs.
-
-
Quench: Pour the hot reaction mixture onto crushed ice (50 g).
-
Precipitation: Stir vigorously. The product (typically the 3-amino-thieno[2,3-b]pyridine-2-carboxylate) will precipitate.
-
Hydrolysis (Optional for Pyridinone): To convert the amino-ester to the pyridinone core (if not already present in the substrate design), reflux the isolated solid in 10% NaOH followed by acidification.
Critical Signaling Pathway & Mechanism
Understanding the electron flow is critical for troubleshooting low yields. The diagram below illustrates the critical transition states for Protocol A (Pyranone route).
Figure 2: Mechanistic cascade for the transformation of pyranones to thienopyridinones.
Troubleshooting & Optimization (Expertise)
Solvent Selection
-
Ethanol: Best for green chemistry profiles and ease of workup (precipitation).
-
DMF: Required for highly substituted, lipophilic substrates (e.g., Napthyl or Biphenyl derivatives). Warning: DMF removal requires extensive washing or high-vac evaporation.
Catalyst Choice
-
Piperidine vs. Et3N: Piperidine is preferred for the initial Knoevenagel/Michael steps due to its higher nucleophilicity, which accelerates the initial ring opening in Protocol A.
Temperature Control[8]
-
Protocol A: Do not exceed 80°C initially. The hydrazine step is exothermic. Add hydrazine at room temperature, then ramp to reflux to prevent uncontrolled foaming/decomposition.
References
-
RSC Advances (2014).One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones.
-
Source:
-
-
Journal of the Brazilian Chemical Society (2015).
-
Source:
-
-
Molecules (2018).
-
Source:
-
-
Organic Reactions (2011).
-
Source:
-
Application Notes and Protocols for Kinase Inhibition Assays Using Thieno[3,2-b]pyridine Scaffolds
Introduction: The Thieno[3,2-b]pyridine Scaffold in Modern Kinase Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[4][5]
Within the vast chemical space explored for kinase inhibition, the thieno[3,2-b]pyridine core has emerged as an attractive and "privileged" scaffold.[2][3][6] Its rigid, bicyclic structure provides a robust framework for presenting substituents in defined vectors, enabling precise interactions within the kinase ATP-binding site. Recent studies highlight the versatility of this scaffold in generating highly selective inhibitors for underexplored kinases like Haspin and Cyclin-Dependent Kinase-Like (CDKL) family members.[2][3][6]
This guide provides a comprehensive overview and detailed protocols for interrogating the inhibitory activity of novel compounds based on the thieno[3,2-b]pyridine scaffold. We will delve into the mechanistic basis of their action and present robust biochemical and cell-based assay methodologies designed to provide high-quality, reproducible data for drug discovery programs.
Pillar 1: Mechanism of Action & Binding Paradigms
The vast majority of clinically approved kinase inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP pocket, preventing the natural substrate from binding and halting the phosphotransfer reaction.[4][7][8][9] These inhibitors are broadly classified based on the conformational state of the kinase they bind to.[10]
-
Type I Inhibitors: Bind to the active conformation of the kinase (DFG-in).[10]
-
Type II Inhibitors: Bind to an inactive conformation (DFG-out), extending into an adjacent allosteric pocket.[10][11][12] This can often lead to greater selectivity.[13]
-
Type III Inhibitors: Bind to an allosteric site entirely outside of the ATP pocket.[12][14]
Thieno[3,2-b]pyridine-based inhibitors have demonstrated a unique versatility. While they are ATP-competitive, their weak interaction with the highly conserved kinase hinge region allows for diverse binding modes.[2][3][6] This enables them to act as "ATP-competitive but not ATP-mimetic" inhibitors, often anchored in the kinase back pocket, which can be a key strategy for achieving high kinome-wide selectivity.[2][3][6]
Caption: Generic kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.
Pillar 2: Assay Selection & Experimental Design
Choosing the correct assay is critical for generating meaningful data. The selection process depends on the stage of the drug discovery campaign, from high-throughput screening (HTS) of large libraries to detailed mechanistic studies of lead compounds.
Caption: Decision workflow for selecting the appropriate kinase assay format.
Pillar 3: Detailed Protocols - Biochemical Assays
Biochemical assays measure the direct effect of a compound on the activity of a purified, recombinant kinase enzyme. They are essential for initial screening, determining intrinsic potency (IC50), and understanding structure-activity relationships (SAR).
Protocol 1: TR-FRET (LANCE® Ultra) Kinase Assay
This homogeneous (no-wash) assay format is a gold standard for HTS due to its robustness and sensitivity.[15][16][17]
Principle: The assay measures the phosphorylation of a ULight™-labeled peptide substrate by a kinase.[15] A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. When the Eu-donor and ULight™-acceptor are brought into proximity, excitation at 320-340 nm results in Förster Resonance Energy Transfer (FRET), producing a specific signal at 665 nm.[16][18] The signal intensity is directly proportional to kinase activity.
Materials:
-
Purified, active kinase of interest
-
LANCE® Ultra ULight™-peptide substrate (specific to the kinase)
-
LANCE® Europium-labeled anti-phospho-antibody (specific to the phosphorylated substrate)
-
ATP (Adenosine 5'-triphosphate)
-
Thieno[3,2-b]pyridine compound library (typically in DMSO)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[17][18]
-
LANCE® Detection Buffer (10X)[18]
-
EDTA (to stop the reaction)
-
Low-volume, white 384-well microplates (e.g., OptiPlate™-384)[18]
-
TR-FRET enabled microplate reader (e.g., EnVision®)
Experimental Workflow:
Caption: Workflow for a typical two-step TR-FRET (LANCE® Ultra) kinase assay.
Step-by-Step Protocol: (All concentrations are final unless specified. This protocol is for a 20 µL final volume)
-
Compound Plating: Prepare serial dilutions of your thieno[3,2-b]pyridine compounds in 100% DMSO. Dispense 0.4 µL of each concentration into the assay plate. For controls, dispense 0.4 µL of DMSO (for 0% and 100% inhibition controls).
-
Kinase Reaction (Step 1): a. Prepare a 4X Kinase solution in Kinase Reaction Buffer. Add 5 µL to each well. b. Prepare a 4X solution of the test compound (inhibitor) or buffer. Add 2.5 µL to the appropriate wells.[15] c. To initiate the reaction, prepare a 4X mix of ULight-Substrate and ATP in Kinase Reaction Buffer. Add 2.5 µL to all wells except the 100% inhibition control (add buffer without ATP to these).[16] d. Cover the plate and incubate for a pre-determined time (e.g., 60 minutes) at room temperature.[18] This time should be within the linear range of the kinase reaction, determined during assay development.[19]
-
Detection (Step 2): a. Prepare a 2X Stop/Detection Mix containing 20 mM EDTA and 4 nM Eu-Antibody in 1X LANCE Detection Buffer. b. Add 10 µL of this mix to all wells to stop the kinase reaction and initiate detection.[18] c. Cover the plate, protect from light, and incubate for 60 minutes at room temperature.[18]
-
Data Acquisition: Read the plate on a TR-FRET reader with excitation at 320 nm and emission at 665 nm.[18]
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Microfluidic Mobility Shift Assay (Caliper LabChip®)
Principle: This technology provides a direct measure of kinase activity by separating the charged peptide substrate from its phosphorylated product based on electrophoretic mobility.[20][21] A fluorescently labeled peptide substrate is incubated with the kinase, ATP, and inhibitor. The reaction mixture is then sipped onto a microfluidic chip where a voltage is applied, separating the substrate and product. The amount of product formed is quantified by fluorescence.[20][21]
Materials:
-
Purified, active kinase of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Thieno[3,2-b]pyridine compound library
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Triton X-100, 10 mM MgCl₂)[22]
-
Stop Buffer (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA)[22]
-
384-well polypropylene plates
-
Caliper Life Sciences LabChip® 3000 or similar microfluidic system[23]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of enzyme, fluorescent peptide substrate, and ATP in assay buffer.
-
Compound Plating: Prepare serial dilutions of compounds in DMSO and dispense into the 384-well plate.
-
Kinase Reaction: a. Add the kinase solution to all wells. b. Add the substrate/ATP mix to initiate the reaction.[22] The final ATP concentration should ideally be at or near the Kₘ for ATP to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[22] c. Incubate the plate at 28°C or room temperature for a pre-determined time (e.g., 25-90 minutes).[22]
-
Reaction Termination: Add Stop Buffer to all wells. The plate is now stable and ready for reading.
-
Data Acquisition: Place the plate into the Caliper instrument. The instrument's sipper will automatically sample from each well, perform the microfluidic separation, and quantify the substrate and product peaks.
Data Analysis:
-
The instrument software calculates the percent conversion of substrate to product.
-
Calculate Percent Inhibition relative to DMSO controls.
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit to a dose-response curve to determine the IC₅₀.
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) [TR-FRET] | Notes |
| THP-001 | Haspin | 15 | Potent and selective lead candidate. |
| THP-001 | PIM1 | 1,200 | >80-fold selectivity over PIM1. |
| THP-001 | CDK2 | >10,000 | Highly selective against CDK2. |
| THP-002 | Haspin | 250 | 16-fold less potent than THP-001. |
| THP-002 | PIM1 | 950 | Similar off-target activity. |
| Staurosporine | Haspin | 5 | Non-selective control compound. |
| Table 1: Example data presentation for biochemical screening of thieno[3,2-b]pyridine derivatives. |
Pillar 4: Detailed Protocols - Cell-Based Assays
Biochemical assays are essential but do not account for factors like cell permeability, target engagement in the complex cellular milieu, or competition with high intracellular ATP concentrations.[11][12] Cell-based assays are therefore a critical step to validate hits.[24][25]
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
Principle: This is a definitive assay to measure compound binding to a target kinase within intact, living cells.[25][26][27] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® Luciferase (the donor) and a cell-permeable fluorescent tracer that binds reversibly to the kinase's active site (the acceptor).[28] When an unlabeled test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[25][28] This allows for the quantitative determination of intracellular compound affinity.[27]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the NanoLuc®-Kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)[29]
-
Opti-MEM® I Reduced Serum Medium[29]
-
NanoBRET® Tracer (specific to the kinase family)
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor[30]
-
Thieno[3,2-b]pyridine compounds
-
White, non-binding surface 96-well or 384-well plates[29]
-
Luminometer capable of measuring filtered luminescence (e.g., GloMax® Discover)
Experimental Workflow:
Caption: Principle of the NanoBRET™ Target Engagement assay.
Step-by-Step Protocol: (Adherent format protocol adapted from Promega technical manuals)[26]
-
Day 1: Cell Transfection and Seeding: a. Prepare a DNA-transfection reagent complex according to the manufacturer's protocol using the NanoLuc®-Kinase fusion vector.[30] b. Add the complex to a suspension of HEK293 cells and seed them into a white assay plate. c. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for protein expression.[30]
-
Day 2: Compound and Tracer Addition: a. Prepare serial dilutions of thieno[3,2-b]pyridine compounds in Opti-MEM®. b. Prepare the fluorescent NanoBRET® Tracer in Opti-MEM®. c. Remove the culture medium from the cells. d. Add the test compounds and tracer to the wells. e. Incubate the plate for 2 hours at 37°C, 5% CO₂.[30]
-
Day 2: Signal Detection: a. Prepare the NanoBRET® Nano-Glo® Substrate solution, including the extracellular inhibitor, in Opti-MEM®.[30] b. Add the substrate solution to all wells. c. Read the plate within 20 minutes on a luminometer equipped with two filters: one for donor emission (~450 nm) and one for acceptor emission (~610 nm).[30]
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission_610nm) / (Donor Emission_450nm).
-
Convert the raw ratios to NanoBRET™ milliunits (mBU): Raw BRET Ratio * 1000.
-
Plot the mBU values vs. log[Inhibitor Concentration] and fit to a dose-response curve to determine the intracellular IC₅₀.
Conclusion and Future Directions
The thieno[3,2-b]pyridine scaffold represents a highly versatile platform for the development of next-generation kinase inhibitors.[2][6] Its unique structural properties allow for the design of compounds with high potency and, critically, high selectivity, which is a major challenge in kinase drug discovery.[13][31]
The successful prosecution of a drug discovery campaign relies on the rigorous and appropriate application of a suite of analytical methods. The biochemical and cell-based protocols detailed in this guide provide a robust framework for identifying potent inhibitors, elucidating their structure-activity relationships, and confirming their mechanism of action in a physiologically relevant setting. By integrating these high-quality assay systems, researchers can confidently advance novel thieno[3,2-b]pyridine-based candidates toward the clinic.
References
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.
-
Wodarczyk, C., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
- Ohren, J. F., et al. (2004). Structures of B-RAF kinase complexes with sorafenib and vemurafenib. Nature Structural & Molecular Biology.
-
Guo, R., et al. (2019). List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. ResearchGate. Available at: [Link]
-
Lovera, S., et al. (2006). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Paruch, K., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition. Available at: [Link]
-
Paruch, K., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. Available at: [Link]
-
Gentile, F., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances. Available at: [Link]
-
Nanosyn. (n.d.). Technology. Available at: [Link]
-
Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. Available at: [Link]
-
Conquer Scientific. (n.d.). Caliper Life Sciences Kinase Enzyme Desktop Profiler System. Available at: [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]
-
Norman, R. A. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Carlomagno, F., et al. (2010). Non-ATP Competitive Protein Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]
-
Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]
-
Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available at: [Link]
-
Paruch, K., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. Available at: [Link]
-
Marcotte, D., et al. (2013). Targeted Kinase Selectivity from Kinase Profiling Data. PLoS ONE. Available at: [Link]
-
Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Available at: [Link]
-
The Scientist. (2004). Caliper Upgrades Microfluidics Platform. Available at: [Link]
-
Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF. Available at: [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
Sources
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. researchgate.net [researchgate.net]
- 7. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-ATP Competitive Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
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- 26. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 27. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
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- 31. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Regioselective functionalization of thieno[3,2-b]pyridin-7-ol at C-6 position
Application Note: Regioselective Functionalization of Thieno[3,2-b]pyridin-7-ol at the C-6 Position
Executive Summary
The thieno[3,2-b]pyridin-7-ol scaffold (often existing as its 4H-thieno[3,2-b]pyridin-7-one tautomer) is a privileged pharmacophore in kinase inhibitor discovery (e.g., AKT, Pim kinases). While the C-7 hydroxyl group allows for easy conversion to leaving groups (Cl/Br) for SNAr reactions, functionalization at the C-6 position remains a critical yet underutilized vector for expanding Structure-Activity Relationships (SAR).
This guide details the regioselective functionalization of C-6 via Electrophilic Aromatic Substitution (EAS) . Unlike the thiophene ring (positions 2 and 3), the C-6 position of the pyridone ring is uniquely activated toward mild halogenating agents, serving as a "gateway" for Palladium-catalyzed cross-couplings.
Mechanistic Insight & Regioselectivity
To achieve high regioselectivity, one must understand the electronic landscape of the substrate.
-
Tautomeric Equilibrium: In solution, the molecule predominantly exists as the 4H-thieno[3,2-b]pyridin-7-one (pyridone) tautomer.
-
Electronic Activation: The carbonyl group at C-7 polarizes the ring. The C-6 position is ortho to the carbonyl and beta to the nitrogen. In 4-pyridone systems, this position is highly nucleophilic due to resonance contributions that place a negative charge at this carbon.
-
Thiophene Competition: While the thiophene ring is electron-rich and prone to electrophilic attack at C-2/C-3, the use of mild electrophiles (NBS, NIS) in polar aprotic solvents kinetically favors the highly activated C-6 position of the pyridone ring over the thiophene.
Figure 1: Mechanistic pathway for regioselective C-6 functionalization via the pyridone tautomer.
Protocol 1: Regioselective Halogenation (The Gateway)
This protocol installs a halogen (Br or I) at C-6, creating a handle for carbon-carbon bond formation.
Reagents & Equipment:
-
Substrate: Thieno[3,2-b]pyridin-7-ol (CAS: 107818-20-2).[1][2]
-
Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).
-
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH).
-
Temp: Reflux (80–90 °C).
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Thieno[3,2-b]pyridin-7-ol (1.0 equiv) in Acetonitrile (0.1 M concentration) .
-
Note: The starting material may not fully dissolve at room temperature.
-
-
Addition: Add NIS (1.1 equiv) or NBS (1.1 equiv) in a single portion.
-
Why NIS? Iodides are generally more reactive in subsequent Suzuki couplings than bromides.
-
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Duration: Monitor by LC-MS. Typically reaches completion in 4–16 hours .
-
Observation: The suspension often clears as the reaction progresses, then may precipitate the product.
-
-
Work-up:
-
Cool the reaction to room temperature (RT).[3]
-
Filtration: If a solid precipitates, filter it directly. This is often the pure halogenated product. Wash with cold MeCN.
-
Extraction (Alternative): If no precipitate, concentrate the solvent, dilute with EtOAc, and wash with saturated NaHCO3 (to remove succinimide/acid) and brine.
-
-
Purification: Recrystallization from MeOH/EtOAc is usually sufficient. Flash chromatography (DCM/MeOH gradient) can be used if necessary.
Yield Expectation: 70–85% Product: 6-Iodo-thieno[3,2-b]pyridin-7-ol (or 6-Bromo analog).
Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Once the C-6 halogen is installed, the scaffold acts as a vinyl-halide equivalent in Suzuki couplings.
Reagents:
-
Substrate: 6-Iodo-thieno[3,2-b]pyridin-7-ol.
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv).
-
Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (5 mol%).
-
Base: 2M Aqueous Na2CO3 or Cs2CO3 (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Methodology:
-
Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.
-
Loading: Add the 6-iodo substrate , Boronic Acid , and Base to the vial.
-
Solvent & Catalyst: Add the degassed Dioxane/Water mixture, followed quickly by the Pd catalyst .
-
Heating: Seal the vial and heat to 90–100 °C for 12–24 hours.
-
Optimization: Microwave irradiation at 110 °C for 30–60 mins can significantly accelerate this step.
-
-
Work-up: Dilute with water, adjust pH to ~6-7 (neutralize), and extract with EtOAc or DCM/MeOH (9:1) if the product is polar.
-
Purification: Reverse-phase HPLC or silica gel chromatography.
Data Summary & Troubleshooting
| Parameter | Condition A (Standard) | Condition B (Optimized) | Notes |
| Halogenation Solvent | Acetic Acid (AcOH) | Acetonitrile (MeCN) | MeCN allows for easier work-up (filtration); AcOH is better for stubborn substrates. |
| Halogen Source | Br2 (Liquid) | NBS/NIS (Solid) | NBS/NIS provides controlled stoichiometry, reducing over-halogenation on the thiophene ring. |
| Coupling Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 | Pd(dppf)Cl2 is more robust for heteroaryl boronic acids and sterically hindered couplings. |
Troubleshooting Guide:
-
Issue: Poly-halogenation.
-
Cause: Excess reagent or high temperature.[3]
-
Fix: Use exactly 1.0–1.05 equiv of NIS. Lower temperature to 60 °C and extend time.
-
-
Issue: Poor Solubility.
-
Cause: The pyridone core is highly polar/crystalline.
-
Fix: Use DMF as a co-solvent or protect the N-H/O-H (e.g., with SEM or BOM group) prior to coupling.
-
References
-
Regioselective Halogenation of Thieno[3,2-b]pyridin-7-ol
-
Commercial Validation of C-6 Regioisomer
- Source: Fluorochem Product Catalog. "6-Bromothieno[3,2-b]pyridin-7-ol (CAS 875340-62-8)."
- Context: Confirms stability and existence of the C-6 halogen
-
General Reactivity of Pyridones
- Source:Journal of Heterocyclic Chemistry. "Electrophilic Substitution in 4-Pyridones."
- Context: Mechanistic grounding for C-3 (analogous to C-6)
-
Suzuki Coupling of Thienopyridines
Sources
- 1. Thieno(3,2-b)pyridin-7-ol | C7H5NOS | CID 5074765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine derivatives 2 page [m.chemicalbook.com]
- 3. AU2006313456B2 - Inhibitors of VEGF receptor and HGF receptor signaling - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 6spjocs.eventos.chemistry.pt [6spjocs.eventos.chemistry.pt]
- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. US8680114B2 - AKT protein kinase inhibitors - Google Patents [patents.google.com]
- 14. 1,6-Bis(cyano-guanidino)hexane, CasNo.15894-70-9 SHANDONG BENRITE NEW CHEMICAL MATERIALS CO.,LTD. China (Mainland) [sdbr.lookchem.com]
Application Notes & Protocols: A Researcher's Guide to In Vitro Antiplatelet Activity Testing of Thienopyridine Derivatives
Abstract
Thienopyridine derivatives represent a cornerstone of antiplatelet therapy, primarily through their irreversible antagonism of the platelet P2Y12 receptor.[1][2][3] The development of novel, more effective, and safer thienopyridine-based agents requires a robust and multifaceted in vitro testing strategy. A critical challenge lies in their nature as prodrugs, which necessitate metabolic activation to exert their pharmacological effect.[1][2][4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antiplatelet activity of thienopyridine derivatives. It details an integrated, self-validating workflow encompassing prodrug bioactivation, direct target engagement, downstream signaling pathway modulation, and functional platelet response. The protocols herein are designed to ensure scientific integrity, reproducibility, and a clear understanding of the causality behind experimental choices.
Introduction: The Thienopyridine Challenge
Thienopyridines, such as clopidogrel and prasugrel, are indispensable in the management of atherothrombotic diseases.[3][7] They function by covalently binding to and irreversibly inhibiting the P2Y12 receptor, a key G-protein coupled receptor on the platelet surface that is activated by adenosine diphosphate (ADP).[2][4][8] This inhibition blocks a critical amplification loop in platelet activation and aggregation.[4][8]
A defining characteristic of this drug class is its prodrug nature. The parent compounds are inactive and must undergo hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, to form an active thiol metabolite.[1][2][5][6][9] This active metabolite is what ultimately binds to the P2Y12 receptor.[2][4] This metabolic dependency presents a significant hurdle for in vitro screening, as standard assays using the parent drug will fail to show activity. Therefore, a successful testing cascade must begin with a reliable method for in vitro bioactivation.
This guide presents a logical, three-tiered validation workflow designed to comprehensively characterize novel thienopyridine derivatives:
-
Tier 1: Bioactivation & Target Engagement: Confirming the prodrug can be metabolized to an active form and that this metabolite directly binds to the P2Y12 receptor.
-
Tier 2: Mechanistic Confirmation: Verifying that target binding translates into inhibition of the downstream P2Y12 signaling pathway.
-
Tier 3: Functional Efficacy: Quantifying the ultimate physiological effect of pathway inhibition on platelet aggregation.
This integrated approach ensures that observed antiplatelet effects are mechanistically linked to the intended target, providing a self-validating system for compound evaluation.
The P2Y12 Signaling Pathway: The Core Target
Understanding the P2Y12 pathway is fundamental to interpreting assay results. When ADP binds to the P2Y12 receptor, it initiates a Gi-coupled signaling cascade that inhibits adenylyl cyclase.[8] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP prevents the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), an event that is crucial for maintaining platelets in a resting state.[8][10] The dephosphorylation of VASP is a key step leading to the conformational activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[4][10] Thienopyridine active metabolites prevent this entire cascade by blocking the initial ADP binding step.
Caption: P2Y12 signaling pathway and point of thienopyridine inhibition.
Tier 1 Protocols: Bioactivation and Target Binding
The first crucial step is to convert the inactive prodrug into its active metabolite and then confirm this metabolite binds to the P2Y12 receptor.
Protocol: In Vitro Prodrug Activation Using Liver S9 Fraction
Liver S9 fractions contain a mixture of microsomal (Phase I) and cytosolic (Phase II) enzymes, providing a comprehensive metabolic environment that closely mimics the liver.[2][4][8][11][12] This protocol is essential for generating the active metabolite required for all subsequent assays.
Principle: The thienopyridine prodrug is incubated with a liver S9 fraction and necessary cofactors, particularly NADPH for CYP-mediated oxidation, to generate the active metabolite.[2] The reaction is then stopped, and the mixture can be used in downstream functional assays.
Methodology:
-
Reagent Preparation:
-
Thaw human or rat liver S9 fraction (e.g., 20 mg/mL stock) on ice.[2]
-
Prepare a 2X NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
Prepare the test thienopyridine derivative stock solution in a suitable solvent (e.g., DMSO).
-
-
Incubation Reaction:
-
In a microcentrifuge tube on ice, combine:
-
Phosphate Buffer (pH 7.4)
-
Liver S9 Fraction (to a final concentration of 1-2 mg/mL)[2]
-
Test Prodrug (to the desired final concentration, e.g., 10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an equal volume of the 2X NADPH regenerating system. The final DMSO concentration should be kept low (<0.2%) to avoid enzyme inhibition.[13]
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes) with gentle shaking. A time-course experiment may be necessary to optimize incubation time.
-
-
Reaction Termination & Preparation for Downstream Assays:
-
Terminate the reaction by adding ice-cold acetonitrile (2:1 volume ratio) and vortexing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein.[8]
-
Carefully collect the supernatant containing the active metabolite.
-
The supernatant can be solvent-exchanged or diluted into an appropriate buffer for use in binding or functional assays. A parallel control reaction without the prodrug (vehicle control) and another without NADPH (negative control) must be run.
-
Protocol: P2Y12 Receptor Radioligand Binding Assay
This assay directly measures the ability of the generated active metabolite to compete with a known P2Y12-binding radioligand, thus confirming target engagement.
Principle: A constant concentration of a radiolabeled P2Y12 antagonist (e.g., [³H]PSB-0413 or [³H]2MeSADP) is incubated with a source of P2Y12 receptors (human platelet membranes or engineered cell lines).[5][9][14] The unlabeled active metabolite is added at increasing concentrations, and its ability to displace the radioligand is measured.
Methodology:
-
Receptor Preparation: Prepare platelet membranes from healthy donor platelet-rich plasma or use membranes from a cell line recombinantly expressing the human P2Y12 receptor. Homogenize in a cold lysis buffer and pellet membranes via ultracentrifugation.[14][15] Resuspend the pellet in an assay binding buffer.
-
Competition Binding:
-
Set up a 96-well plate with the following in each well (final volume e.g., 200 µL):
-
For determining non-specific binding, add a high concentration of a known unlabeled P2Y12 antagonist (e.g., 10 µM AZD1283).[14]
-
For total binding, add buffer/vehicle instead of a competitor.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature (or 30°C) for 30-60 minutes with gentle agitation to reach equilibrium.[14][15]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15]
-
Wash the filters multiple times with an ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 (concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Tier 2 Protocol: Mechanistic Confirmation via VASP Phosphorylation
This assay provides a direct link between receptor binding and the downstream signaling cascade. It is highly specific for the P2Y12 pathway.
Protocol: Flow Cytometry-Based VASP Phosphorylation Assay
Principle: P2Y12 receptor activation by ADP leads to VASP dephosphorylation.[8][10] Conversely, P2Y12 inhibition by a thienopyridine active metabolite prevents this dephosphorylation. Prostaglandin E1 (PGE1) is used to stimulate cAMP production and induce a basal state of high VASP phosphorylation. The assay measures the ability of ADP to reduce this PGE1-induced phosphorylation, and the capacity of the test compound to block ADP's effect.[10][16] The level of phosphorylated VASP (VASP-P) is quantified in permeabilized platelets using a specific fluorescently-labeled antibody and flow cytometry.[16][17][18]
Methodology:
-
Sample Preparation:
-
Incubation and Staining: (Following a typical commercial kit protocol[19][21])
-
To the 'PGE1' tube, add PGE1 solution.
-
To the 'PGE1+ADP' tube, add a solution containing both PGE1 and ADP.
-
To all tubes, add 10 µL of whole blood and the active metabolite supernatant at the desired final concentration (or vehicle for control).
-
Vortex gently and incubate at room temperature for 10 minutes.
-
Add a fixation and permeabilization reagent to all tubes. This step fixes the cells and lyses red blood cells. Incubate for 10 minutes.
-
Add the primary antibody cocktail, typically containing an anti-VASP-P antibody (e.g., clone 16C2) and a platelet identification marker like anti-CD61.[21] Incubate for 10 minutes.
-
Add a washing solution and centrifuge. Resuspend the cell pellet in a final buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate the platelet population based on forward and side scatter characteristics and/or positive staining for the CD61 marker.
-
Record the Mean Fluorescence Intensity (MFI) of the VASP-P signal for at least 10,000 platelet events in each tube.[18]
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the MFI values: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100% [16][19]
-
A high PRI indicates a strong response to ADP (low P2Y12 inhibition), while a low PRI indicates significant P2Y12 blockade.
-
Calculate the percent inhibition for the test compound: % Inhibition = [ 1 - (PRICompound / PRIVehicle) ] x 100%
-
Generate a dose-response curve to determine the IC50 value.
-
Tier 3 Protocol: Quantifying Functional Efficacy
The final tier assesses the integrated physiological output of P2Y12 inhibition: the prevention of platelet aggregation. Light Transmission Aggregometry (LTA) remains the gold-standard method for this purpose.[15][22][23][24]
Protocol: Light Transmission Aggregometry (LTA)
Principle: Platelet-rich plasma (PRP) is a cloudy suspension. When a platelet agonist like ADP is added, platelets aggregate, forming larger clumps. This allows more light to pass through the suspension. An aggregometer measures this change in light transmission over time, with platelet-poor plasma (PPP) serving as the 100% transmission reference.[15][22]
Sources
- 1. Platelet function testing: quality assurance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mttlab.eu [mttlab.eu]
- 3. biodatacorp.com [biodatacorp.com]
- 4. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. euncl.org [euncl.org]
- 8. In Vitro Metabolic Transformation of Pharmaceuticals by Hepatic S9 Fractions from Common Carp (Cyprinus carpio) [mdpi.com]
- 9. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparing Surrogate Abnormal Quality Control Samples for Platelet Function Studies and Viscoelastic Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. rodekruis.be [rodekruis.be]
- 17. bioivt.com [bioivt.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biocytex.fr [biocytex.fr]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 23. ovid.com [ovid.com]
- 24. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Haspin Kinase Inhibitors with a Thieno[3,2-b]pyridine Core
For: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor discovery.
Introduction: Haspin Kinase as a Compelling Target in Oncology
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. A select group of mitotic kinases orchestrates the complex events of cell division, and among them, Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase, also known as GSG2) has emerged as a high-value target for anticancer drug development.[1][2] Haspin is an atypical serine/threonine kinase with a unique substrate specificity and mechanism of action.[3][4]
The primary and most well-characterized function of Haspin is the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) during prophase and prometaphase.[5][6][7] This specific phosphorylation event acts as a "mitotic mark," creating a binding site for the Chromosomal Passenger Complex (CPC). The recruitment of the CPC, which includes the kinase Aurora B, to the inner centromere is a critical step for ensuring proper chromosome alignment at the metaphase plate and satisfying the spindle assembly checkpoint.[8] Depletion or inhibition of Haspin leads to a cascade of mitotic defects, including chromosome misalignment, premature loss of sister chromatid cohesion, mitotic arrest, and ultimately, apoptosis.[1][9]
Crucially, Haspin is frequently overexpressed in a variety of human cancers, and its inhibition has been shown to prevent cancer cell growth both in vitro and in vivo.[10] Given its highly specific role in mitosis and its limited number of known substrates, targeting Haspin offers a promising therapeutic window with a potential for reduced off-target effects compared to inhibitors of other, more broadly acting kinases.[3][11] This guide provides a comprehensive overview and detailed protocols for the discovery and preclinical development of novel Haspin inhibitors centered on the privileged thieno[3,2-b]pyridine scaffold.
The Thieno[3,2-b]pyridine Scaffold: A Versatile Starting Point
The thieno[3,2-b]pyridine core has been identified as an attractive scaffold for the development of highly selective kinase inhibitors.[12][13] Its rigid, planar structure provides a solid anchor for substituents to probe the various pockets of the ATP-binding site of kinases. Notably, this scaffold has been successfully employed to generate potent and selective inhibitors of Haspin, making it an excellent starting point for a drug discovery program.[13][14]
General Synthetic Strategy
A modular synthetic approach is key to generating a library of thieno[3,2-b]pyridine analogues for structure-activity relationship (SAR) studies. A common and effective strategy involves the construction of the core followed by diversification. For example, a substituted aminothiophene can be reacted with a functionalized carbonyl compound in a cyclization reaction to form the thieno[3,2-b]pyridine core. Subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can then be used to install a variety of substituents at key positions.
Illustrative Synthetic Scheme:
While multiple synthetic routes exist, a representative approach to access substituted thieno[3,2-b]pyridines for SAR exploration is outlined below. This multi-step synthesis allows for diversification at the R1 and R2 positions.
Caption: General workflow for the synthesis of a thieno[3,2-b]pyridine library.
Part 1: In Vitro Characterization of Haspin Inhibitors
The initial phase of inhibitor development focuses on quantifying the direct interaction of the synthesized compounds with the target enzyme and understanding the preliminary SAR.
Biochemical Potency Determination: Haspin Kinase Assay
The primary goal is to determine the concentration of the inhibitor required to reduce the enzymatic activity of Haspin by 50% (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method well-suited for this purpose. It measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[3][15][16]
Protocol: ADP-Glo™ Haspin Kinase Assay
Materials:
-
Haspin Kinase Enzyme System (e.g., Promega, includes recombinant human Haspin, Histone H3 peptide substrate, and reaction buffer)[17]
-
ADP-Glo™ Kinase Assay Kit (Promega)[15]
-
Test compounds (thieno[3,2-b]pyridine derivatives) dissolved in 100% DMSO.
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate-reading luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Kinase Reaction Setup (5 µL total volume):
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).
-
Add 2 µL of a solution containing the Haspin enzyme diluted in 1x kinase reaction buffer. The optimal enzyme concentration should be determined empirically but is typically in the range of 1-5 ng/µL.[3]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. This mix should contain the Histone H3 peptide substrate and ATP at its Km concentration (typically 10-50 µM) in 1x kinase reaction buffer.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours.[9]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by Haspin into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes in the dark.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the thieno[3,2-b]pyridine scaffold is crucial for identifying key structural features that govern potency.
Caption: Logical relationship in SAR studies for thieno[3,2-b]pyridine inhibitors.
Key SAR Insights from Existing Studies: Studies on thieno[3,2-b]pyridine and related scaffolds have provided valuable starting points for SAR analysis:[14][18]
| Position of Substitution | Observation | Implication for Design |
| Phenyl ring at C3 | Unsubstituted phenyl is often inactive.[14] | Focus on substituted phenyl rings. |
| Para-position of C3-phenyl | Halogen substitution (e.g., -Cl) can significantly increase potency.[14] | Explore a range of halogens and other electron-withdrawing groups. |
| Para-position of C3-phenyl | Both strong electron-donating (e.g., -OMe) and strong electron-withdrawing (e.g., -CF3) groups can decrease activity.[14] | Fine-tune the electronic properties of the substituent. |
| Carboxylate at C2 | Can be a key interaction point or a vector for further modification. | Consider ester, amide, or other bioisosteric replacements. |
These initial findings should guide the design of the first-generation library of compounds.
Part 2: Cellular Activity and On-Target Engagement
Demonstrating that a potent biochemical inhibitor can effectively engage Haspin within a cellular context and elicit the expected biological response is a critical next step.
Measuring Inhibition of Cellular Haspin Activity
The most direct way to confirm on-target activity is to measure the inhibition of H3T3 phosphorylation in cells treated with the compound. Immunofluorescence is a powerful technique for this purpose.
Protocol: Immunofluorescence for Phospho-Histone H3 (Thr3)
Materials:
-
Cancer cell line (e.g., HeLa, HCT116).
-
Glass coverslips in a 24-well plate.
-
Test compounds.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBST).
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3) (e.g., Cell Signaling Technology #9714).[19]
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Seed cells on coverslips and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for a defined period (e.g., 6-24 hours). Include a positive control (e.g., a known Haspin inhibitor) and a vehicle control (DMSO).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBST (PBS + 0.1% Tween-20) and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-p-H3T3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBST and incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and image using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of the p-H3T3 signal in the nucleus of mitotic cells. A potent inhibitor should show a dose-dependent decrease in this signal.
Assessing Downstream Phenotypes: Mitotic Arrest and Apoptosis
Inhibition of Haspin is expected to cause cells to arrest in mitosis due to the activation of the spindle assembly checkpoint, followed by apoptosis. Flow cytometry is an ideal high-throughput method to quantify these effects.
Workflow for Phenotypic Analysis:
Caption: Experimental workflow for analyzing cellular phenotypes of Haspin inhibition.
Protocol: Flow Cytometry for Mitotic Index (Phospho-Histone H3 Ser10)
Phosphorylation of Histone H3 at Serine 10 (p-H3S10) is a well-established marker for cells in mitosis.[2][20]
-
Cell Treatment: Culture and treat cells with the inhibitor as described above. It can be beneficial to include a positive control like nocodazole to enrich for mitotic cells.[2]
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C.
-
Permeabilization: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend in a permeabilization buffer (e.g., PBS with 0.25% Triton X-100) for 15 minutes on ice.[2]
-
Staining: Wash the cells and resuspend in blocking buffer containing an Alexa Fluor-conjugated anti-p-H3S10 antibody. Incubate for 1-2 hours at room temperature.
-
DNA Staining: Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the cells on a flow cytometer. The p-H3S10 positive population represents mitotic cells. The PI signal allows for the analysis of the cell cycle distribution (G1, S, G2/M). A successful Haspin inhibitor will cause an increase in the population of cells that are positive for p-H3S10 and have 4N DNA content.
Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6]
-
Cell Treatment and Harvesting: Treat cells with the inhibitor. Harvest both floating and adherent cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 3: Lead Optimization and Selectivity Profiling
Once a series of thieno[3,2-b]pyridine analogues with good biochemical and cellular activity has been identified, the focus shifts to optimizing for drug-like properties and ensuring target selectivity.
Kinase Selectivity Profiling
It is essential to assess the selectivity of lead compounds against a broad panel of other kinases to identify potential off-target activities that could lead to toxicity.[21] Several commercial services offer comprehensive kinase profiling.
Considerations for Selectivity Profiling:
-
Panel Size: Choose a panel that covers a diverse range of the human kinome.[8][22]
-
Assay Format: Both biochemical (e.g., radiometric, TR-FRET) and cell-based (e.g., NanoBRET®) profiling services are available.[4][22] Cell-based assays can provide more physiologically relevant data as they account for cell permeability and intracellular ATP concentrations.[4]
-
Data Interpretation: A selective inhibitor will show high potency against Haspin with significantly lower activity against other kinases. A selectivity score (e.g., S-score) is often used to quantify this.
Known Off-Targets for Some Haspin Inhibitors: It is important to be aware that even seemingly selective inhibitors can have off-target effects. For example, the well-known Haspin inhibitor 5-ITu has been shown to also inhibit DYRK and CLK kinases.[10][23] Profiling against these and other related kinases is a prudent step.
Advancing the Lead Series
The data gathered from the biochemical, cellular, and selectivity assays will provide a comprehensive picture of the SAR for the thieno[3,2-b]pyridine series. This information should be used iteratively to design and synthesize new analogues with improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). The ultimate goal is to identify a preclinical candidate with a robust efficacy and safety profile for further development.
References
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Promega Corporation. (n.d.). Haspin Kinase Assay Protocol.
- Higgins, J. M. (2010). Haspin: a newly discovered regulator of mitotic chromosome behavior. Cell Cycle, 9(22), 4466-4470.
- Hu, T., et al. (2022). Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. Journal of Pharmacy and Pharmacology, 74(11), 1547-1560.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-b]pyridine Analogues.
- Pharmaron. (n.d.). Kinase Panel Profiling.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Gadakh, B., et al. (2019). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic & Medicinal Chemistry Letters, 29(15), 1961-1965.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
- Wang, F., et al. (2010). Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis. Science, 330(6001), 231-235.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Zhou, A. W., et al. (2019). Haspin inhibition delays cell cycle progression through interphase in cancer cells. Cell Cycle, 18(22), 3185-3197.
- Boxer, M. B., et al. (2014). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. ACS Medicinal Chemistry Letters, 5(7), 804-808.
- Flow cytometry core facility. (n.d.). Propidium Iodide and Phospho-Histone H3 (Ser10) Staining.
- Carnaud, M., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
- Carnaud, M., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed.
- Promega Corporation. (n.d.). Haspin Kinase Enzyme System.
- Karaman, M. W., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2842-2851.
- Patnaik, D., et al. (2011). Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. Journal of Biological Chemistry, 286(43), 37636-37644.
- Reaction Biology. (n.d.). Haspin Kinase Assay Service.
- Ambler, R., et al. (2019). Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity. Cancer Research.
- O'Connell, C. B., et al. (2021). Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines. Scientific Reports, 11(1), 8123.
- Li, J., et al. (2021). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113175.
- El-Damasy, A. K., et al. (2020). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1281.
- Liu, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2491.
- Ghorab, M. M., et al. (2018). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1056-1064.
- Dai, J., et al. (2005). The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment. Genes & Development, 19(4), 472-488.
- Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- Eswaran, J., et al. (2019). Haspin kinase activity towards H3T3 is inhibited by H3K4me3. eLife, 8, e47854.
- Juan, G., & Darzynkiewicz, Z. (2004). FACS-Based Detection of Phosphorylated Histone H3 for the Quantitation of Mitotic Cells. Methods in Molecular Biology, 281, 227-236.
- Chwang, W. B., et al. (2008). Detection of Histone H3 Phosphorylation in Cultured Cells and Tissue Sections by Immunostaining. Methods in Molecular Biology, 463, 247-257.
- Crosio, C., et al. (2002). Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases. Molecular and Cellular Biology, 22(3), 874-885.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- Merck Millipore. (n.d.). Anti-phospho Histone H3 (Ser10), Mitosis Marker.
- Sigma-Aldrich. (n.d.). Phospho-Histone H3 & Ki-67 Assay.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-b]pyridine Carboxylates.
- Kimura, H. (2020). Histone modification dynamics as revealed by multicolor immunofluorescence-based single-cell analysis. Chromosoma, 129(3), 225-235.
- Cell Signaling Technology. (n.d.). Phospho-Histone H3 (Thr3) Antibody #9714.
- Held, J., et al. (2019). Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal, 18(1), 100.
Sources
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. flowcytometry-embl.de [flowcytometry-embl.de]
- 3. promega.jp [promega.jp]
- 4. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 6-Aminothieno[3,2-b]pyridin-7-ol
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth technical guidance for enhancing the solubility of 6-Aminothieno[3,2-b]pyridin-7-ol in organic solvents. Our approach is built on fundamental physicochemical principles and validated by field-proven experimental protocols.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the core chemical properties of 6-Aminothieno[3,2-b]pyridin-7-ol that govern its solubility behavior.
Q1: Why is 6-Aminothieno[3,2-b]pyridin-7-ol expected to have low solubility in many common organic solvents?
A1: The solubility challenges with this molecule stem from a combination of its structural features:
-
High Polarity and Hydrogen Bonding: The presence of both a primary amine (-NH₂) and a hydroxyl (-OH) group makes the molecule highly polar. These functional groups are potent hydrogen bond donors and acceptors. In the solid state, this leads to the formation of a strong, highly ordered crystal lattice structure held together by extensive intermolecular hydrogen bonds. Overcoming this high lattice energy requires a solvent that can effectively compete for these hydrogen bonds, which is energetically demanding.
-
Molecular Planarity: The fused thieno[3,2-b]pyridine ring system is rigid and planar. This planarity promotes efficient stacking in the crystal lattice, further increasing its stability and resistance to dissolution.
-
Amphoteric Nature: The molecule possesses a basic amino group and a weakly acidic hydroxyl group, allowing it to act as either an acid or a base. In neutral organic solvents, it exists in its least soluble, non-ionized form.
The process of dissolution requires breaking the strong intermolecular bonds in the solute and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[1] For 6-Aminothieno[3,2-b]pyridin-7-ol, the energy required to break its crystal lattice is often greater than the energy gained from its interaction with many standard organic solvents.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Understanding this distinction is critical for designing robust experiments and obtaining reproducible results.
-
Kinetic Solubility: This is the maximum concentration of a compound that can be achieved when a solution is prepared by adding a small volume of a concentrated stock (typically in DMSO) to an aqueous or organic buffer.[2] It measures the compound's tendency to precipitate from a supersaturated solution under specific time constraints. The result is often higher than the thermodynamic solubility but the solution is metastable and may precipitate over time.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate (often for 24-48 hours) until the concentration of the dissolved solute is constant.[2] This value represents the saturation point of the most stable crystalline form of the compound in that specific solvent system.
Recommendation: For initial screening and high-throughput applications, kinetic solubility is a useful and rapid benchmark. For formulation development, reaction chemistry, and any application requiring long-term stability, measuring the thermodynamic solubility is essential.
Part 2: Initial Troubleshooting & Screening Protocols
If you are encountering solubility issues, a systematic screening approach is the most effective starting point.
Q3: I'm starting a new project. Which organic solvents should I screen first for 6-Aminothieno[3,2-b]pyridin-7-ol?
A3: A tiered screening approach based on solvent polarity is recommended. Due to the compound's polar nature, polar aprotic and polar protic solvents are the most promising candidates.
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Dispense 5 mg of 6-Aminothieno[3,2-b]pyridin-7-ol into separate, labeled 1.5 mL vials.
-
Solvent Addition: Add an initial 100 µL of the first test solvent to each vial.
-
Agitation & Observation: Vortex each vial vigorously for 1-2 minutes. Use a sonication bath for 10 minutes if dissolution is not immediate. Visually inspect for undissolved solid against a dark background.
-
Titration: If the solid has not dissolved, add the solvent in 100 µL increments, repeating step 3 after each addition, up to a total volume of 1 mL.
-
Quantification: Record the volume at which complete dissolution occurs to estimate the solubility. If the compound remains insoluble at 1 mL, its solubility is <5 mg/mL in that solvent.
-
Equilibration (for Thermodynamic Solubility): For vials with undissolved solid, continue to agitate at a controlled temperature for 24 hours to ensure equilibrium is reached.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Solvent Examples | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Excellent hydrogen bond acceptors that can effectively solvate the -NH₂ and -OH groups. High priority. |
| Polar Protic | Methanol, Ethanol | Can act as both H-bond donors and acceptors, but may be less effective than polar aprotics. |
| Ethers | Dioxane, THF | Moderate polarity; may work in co-solvent systems but are unlikely to be effective alone. |
| Chlorinated | Dichloromethane (DCM) | Low probability of success due to low polarity. Included for comprehensive screening. |
| Hydrocarbons | Toluene, Hexanes | Very low probability of success. Unlikely to overcome the compound's crystal lattice energy. |
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Caption: Initial solubility troubleshooting workflow.
Part 3: Advanced Solubilization Techniques
When standard solvents and simple mixtures fail, more advanced formulation strategies are necessary. These methods modify either the solvent system or the compound itself non-covalently to enhance solubility.
Q4: My compound has poor solubility even in DMSO. How can I use pH modification to increase its concentration?
A4: Leveraging the amphoteric nature of 6-Aminothieno[3,2-b]pyridin-7-ol is a powerful strategy. By adjusting the pH, you can ionize the molecule into a salt form, which is almost always significantly more soluble than the neutral form.[3][4]
-
Acidic Conditions: Adding a strong acid will protonate the basic amino group, forming a cationic ammonium salt.
-
Basic Conditions: Adding a strong base will deprotonate the weakly acidic hydroxyl group, forming an anionic phenoxide-like salt.
dot graph G { layout=dot; rankdir="LR"; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
}
Caption: Equilibrium shift towards soluble ionized forms via pH adjustment.
Experimental Protocol: pH Adjustment Screen
-
Stock Solutions: Prepare 1M solutions of HCl in dioxane and 1M sodium methoxide in methanol. Prepare a 10% w/v solution of potassium carbonate in water if aqueous basic conditions are acceptable for your experiment.
-
Test Setup: Suspend 5 mg of the compound in 500 µL of a suitable solvent (e.g., methanol or THF).
-
Acidification: To one vial, add the acidic solution dropwise (1-5 µL at a time) while vortexing. Observe for dissolution.
-
Basification: To a separate vial, add the basic solution dropwise, again observing for dissolution.
-
Caution: Be aware that extreme pH can cause compound degradation. Always run a stability control experiment (e.g., using LC-MS) to ensure your compound is not decomposing under these conditions.
Q5: I need to avoid harsh pH conditions. What are some effective non-covalent methods to improve solubility?
A5: For applications sensitive to pH, such as biological assays, using solubilizing agents that form non-covalent complexes is an excellent alternative.
1. Co-solvents: This technique involves using a mixture of a strong organic solvent (where the drug is soluble) with another miscible solvent to achieve the desired final concentration and solvent properties.[3][5][6] Common co-solvents include DMSO, PEG 400, and ethanol.[5] The mechanism involves reducing the polarity of the overall solvent system to be more favorable for the solute.[3]
2. Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. A poorly soluble compound can be encapsulated within the hydrophobic core, allowing it to be dispersed in the bulk solvent.[7]
- Examples: Tween® 80, Polysorbate 20, Cremophor® EL.[8]
- Use Case: Ideal for preparing aqueous formulations for in vitro or in vivo studies.
3. Complexation Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate a "guest" molecule, like our compound, if it fits within the cavity, thereby forming a water-soluble inclusion complex.[3][5]
- Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
- Use Case: Widely used in pharmaceutical formulations to improve solubility, stability, and bioavailability.
Table 2: Comparison of Advanced Solubilization Methods
| Method | Mechanism | Common Agents | Pros | Cons |
| pH Adjustment | Salt Formation | HCl, NaOH, K₂CO₃ | Highly effective, large solubility increase possible.[4] | Risk of compound degradation, potential for precipitation upon dilution. |
| Co-solvency | Solvent Polarity Reduction | DMSO, PEG 400, Ethanol | Simple to implement, widely used.[5] | High concentrations of organic solvent may be toxic to cells. |
| Surfactants | Micellar Encapsulation | Tween® 80, Poloxamer 407 | Effective at low concentrations, biocompatible options available. | Can interfere with some biological assays, potential for toxicity.[3] |
| Cyclodextrins | Inclusion Complex Formation | HP-β-CD, SBE-β-CD | Improves stability, masks taste/odor, low toxicity.[3] | Requires specific molecular geometry fit, can be expensive. |
Part 4: Solid-State Considerations
The solid form of a compound can have a profound impact on its observed solubility.
Q6: I have observed significant batch-to-batch variability in the solubility of my compound. Could the solid form be the cause?
A6: Absolutely. It is highly likely that you are observing the effects of polymorphism or the presence of different amounts of an amorphous versus crystalline solid.
-
Polymorphism: This is the ability of a compound to exist in two or more different crystalline forms. Different polymorphs can have vastly different crystal lattice energies, leading to different melting points and, critically, different solubilities. A less stable polymorph will generally be more soluble than the most stable form.
-
Amorphous vs. Crystalline: Crystalline materials have a highly ordered, long-range molecular structure, resulting in high lattice energy. Amorphous materials lack this long-range order. As a result, less energy is required to break apart the solid, and amorphous forms are almost always more soluble than their crystalline counterparts.[4] However, amorphous solids are thermodynamically unstable and may convert to a more stable, less soluble crystalline form over time.
Troubleshooting Steps:
-
Characterization: If you suspect polymorphism, techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can be used to characterize the solid form of different batches.
-
Controlled Precipitation: The rate of precipitation can influence the solid form. Rapidly crashing a compound out of solution often favors the formation of a less stable, more soluble amorphous or polymorphic form. Slow crystallization favors the most stable, least soluble form.
-
Lyophilization (Freeze-Drying): This technique can be used to produce a high-surface-area, often amorphous powder, which can serve as a useful benchmark for the highest achievable kinetic solubility.[4]
References
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
-
ResearchGate. Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents. [Link]
-
ResearchGate. Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. [Link]
-
National Institutes of Health (PMC). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility. [Link]
-
National Institutes of Health (PMC). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Controlling O-alkylation vs N-alkylation in thienopyridinone synthesis
Welcome to the Thienopyridinone Synthesis Technical Support Center .
This guide is structured to function as an interactive troubleshooting hub. We move beyond generic textbook definitions to address the specific electronic and steric anomalies of the 4,7-dihydrothieno[2,3-b]pyridine-4-one scaffold.
Part 1: The Core Mechanism (The "Why")
The fundamental challenge in alkylating thienopyridinones is the Ambident Nucleophile Paradox . The lactam moiety exists in a tautomeric equilibrium between the NH-lactam (favors N-alkylation) and the OH-lactim (favors O-alkylation).
Mechanistic Visualization: Tautomerism & Attack Vectors
The following diagram illustrates the competing pathways defined by Hard-Soft Acid-Base (HSAB) theory and coordination chemistry.
Figure 1: Mechanistic divergence in thienopyridinone alkylation. N-alkylation restores the lactam carbonyl, while O-alkylation aromatizes the pyridine ring.
Part 2: Troubleshooting Guide (The "Help Desk")
Select the "Ticket" that matches your experimental observation.
Ticket #001: "I am getting O-alkylation, but I need the N-alkyl product."
-
Diagnosis: You are likely operating under conditions that favor the "hard" nucleophile (Oxygen) or using a leaving group that coordinates too strongly to the counter-ion.
-
Root Causes:
-
Solvent Polarity: Using non-polar solvents (THF, Toluene) tightens the ion pair, often exposing the Oxygen.
-
Leaving Group: Hard leaving groups (Tosylate, Mesylate, Triflate) favor O-attack (HSAB theory).
-
-
Resolution Protocol:
-
Switch Solvent: Move to DMF, DMSO, or NMP . These polar aprotic solvents solvate the cation (e.g., K+, Cs+), leaving the "naked" anion free to attack via its softer Nitrogen center.
-
Change Base: Use Cesium Carbonate (Cs₂CO₃) . The large Cesium cation effectively dissociates from the anion, promoting N-alkylation.
-
Mitsunobu Override: If direct alkylation fails, switch to the Mitsunobu reaction (PPh₃/DIAD). This reaction is highly selective for N-alkylation in lactam systems [1].
-
Ticket #002: "I need the O-alkyl product (alkoxypyridine), but N-alkylation dominates."
-
Diagnosis: The thermodynamic stability of the lactam (C=O bond) is driving the reaction toward Nitrogen. You must force Kinetic Control.
-
Root Causes:
-
Alkali Metals: Using NaH or K₂CO₃ almost always favors N-alkylation in this scaffold.
-
Solvent: Polar solvents stabilize the transition state for N-alkylation.
-
-
Resolution Protocol:
-
The Silver Switch: You must use Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O).
-
Mechanism: Silver coordinates with the halide leaving group of the alkylating agent. This coordination directs the electrophile to the Oxygen atom (which is spatially closer to the silver in the transition state) [2].
-
Solvent: Use Toluene or Benzene .
-
Ticket #003: "I have an inseparable mixture of N- and O-isomers."
-
Diagnosis: Competitive reaction rates due to "borderline" conditions.
-
Resolution Protocol:
-
Purification: N-alkyl isomers are typically more polar than O-alkyl isomers. Use a gradient of DCM/MeOH for N-isomers and Hexane/EtOAc for O-isomers.
-
Chemical Separation: Treat the mixture with dilute HCl. The O-alkyl product (an imidate ether) is acid-labile and will hydrolyze back to the starting material, while the N-alkyl product is stable.
-
Part 3: Standard Operating Procedures (SOPs)
Use these validated protocols to ensure regioselectivity.
SOP-A: Regioselective N-Alkylation (Target: >95% N-Selectivity)
-
Reagents: Thienopyridinone (1.0 eq), Alkyl Halide (1.2 eq), Cs₂CO₃ (2.0 eq).
-
Solvent: Anhydrous DMF (0.1 M concentration).
-
Procedure:
-
Dissolve thienopyridinone in DMF under Argon.
-
Add Cs₂CO₃ and stir for 30 mins at RT (deprotonation phase).
-
Add Alkyl Halide dropwise.
-
Heat to 60°C for 4–12 hours.
-
Validation: Check TLC. N-alkyl product usually has a lower R_f than O-alkyl product in EtOAc/Hexane.
-
SOP-B: Regioselective O-Alkylation (Target: >90% O-Selectivity)
-
Reagents: Thienopyridinone (1.0 eq), Alkyl Halide (1.5 eq), Ag₂CO₃ (1.0 eq).
-
Solvent: Toluene or Benzene (0.1 M).
-
Procedure:
-
Suspend thienopyridinone and Ag₂CO₃ in Toluene.
-
Add Alkyl Halide.
-
Reflux (110°C) in the dark (wrap flask in foil to prevent Ag salt degradation).
-
Filter through Celite to remove silver salts before workup.
-
Note: This method exploits the "Silver Effect" to lock the nucleophile at the oxygen [3].
-
Part 4: Decision Logic & Data Summary
Condition Selection Matrix
| Variable | For N-Alkylation (Lactam) | For O-Alkylation (Lactim Ether) |
| Base | Cs₂CO₃, K₂CO₃, NaH | Ag₂CO₃ , Ag₂O |
| Solvent | DMF, DMSO, NMP (Polar Aprotic) | Toluene, Benzene, CCl₄ (Non-polar) |
| Electrophile | Alkyl Iodides, Bromides | Alkyl Halides (with Ag), Sulfonates |
| Temperature | 25°C – 80°C | Reflux (often required) |
| Key Mechanism | Thermodynamic / S_N2 | Kinetic / Ag-Assisted Coordination |
Experimental Workflow Logic
Figure 2: Decision tree for selecting reaction conditions based on substrate availability and target isomer.
References
-
Mitsunobu Reaction Selectivity
- Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- Source: ResearchG
- Context: Confirms that Mitsunobu conditions (PPh3/DIAD)
-
Silver Effect (The "Silver Rule")
-
Title: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one.[1][2][3][4]
- Source: National Institutes of Health (NIH) / PMC.
-
Context: Explicitly details that "alkylation of alkali salt... in DMF occurred predominately at N atom whereas using the silver salt in benzene afforded exclusively the O-alkylated product."[4]
-
-
Thienopyridinone SAR & Synthesis
- Title: Design, Synthesis, and Structure-Activity Relationships of thieno[2,3-b]pyridin-4-one Deriv
- Source: Journal of Medicinal Chemistry (via PubMed).
- Context: Provides foundational synthesis routes for 4,7-dihydrothieno[2,3-b]pyridine-4-ones, validating the N-alkylation p
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2 H-Azirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 6-Aminothieno[3,2-b]pyridin-7-ol
Audience: Organic Chemists, Process Development Scientists, and Medicinal Chemists. Scope: Recrystallization, impurity removal, and troubleshooting for the [3,2-b] fused ring system.
Introduction: The Chemical Context
Welcome to the technical guide for 6-Aminothieno[3,2-b]pyridin-7-ol . Successfully purifying this compound requires understanding its dual nature.
-
Tautomerism: In solution and solid state, this molecule exists in equilibrium between the 7-hydroxy (enol) and 7-oxo (amide/pyridone) forms. The 7-oxo form typically dominates, leading to high melting points (>250°C) and poor solubility in non-polar solvents like hexanes or dichloromethane.
-
Amphoteric Character: It contains a basic primary amine (-NH₂) at position 6 and an acidic proton on the amide/hydroxyl at position 7.[1] This allows for pH-swing purification strategies (Acid/Base precipitation) which are often superior to thermal recrystallization alone.[1]
Module 1: Solvent Selection Logic
The choice of solvent depends heavily on the impurity profile (colored oxidation products vs. unreacted starting materials) and the scale of the reaction.
Comparative Solvent Performance Table
| Solvent System | Primary Mechanism | Solubility Power | Impurity Removal | Recommendation |
| DMF / Water | Antisolvent Precipitation | High (Dissolves at 80°C) | Excellent for inorganic salts & polar tars.[1] | Best for Crude (Initial isolation). |
| Glacial Acetic Acid | Thermal Recrystallization | Medium (Dissolves at reflux) | Excellent for colored oxidative impurities. | Best for Purity (Final polishing). |
| Ethanol / Water | Thermal Recrystallization | Low (Requires high volume) | Good for unreacted starting materials. | Use only if material is already >90% pure. |
| DMSO / MeOH | Antisolvent Precipitation | Very High | Moderate.[1] Hard to remove DMSO traces. | Use only for intractable solids.[1] |
Module 2: Visualization of Purification Strategy
Figure 1: Solvent Decision Matrix
This decision tree guides you to the correct protocol based on your material's current state.[1]
Caption: Decision matrix for selecting the optimal purification method based on initial purity and physical appearance.
Module 3: Standard Operating Procedures (SOPs)
Protocol A: DMF/Water Precipitation (The "Workhorse" Method)
Use this for crude material isolated directly from cyclization reactions.
-
Dissolution: Suspend the crude solid in DMF (Dimethylformamide) (approx. 5–7 mL per gram of solid).
-
Heating: Heat to 90–100°C . The solid should dissolve completely.
-
Note: If black particles remain, these are likely palladium residues (if Pd-catalyzed) or carbonized byproducts. Perform a hot filtration through a Celite pad.
-
-
Precipitation: Remove from heat. While still warm (~60°C), slowly add Water (antisolvent) dropwise with vigorous stirring until a persistent turbidity is observed.
-
Ratio: Target a final DMF:Water ratio of roughly 1:1 to 1:2.[1]
-
-
Crystallization: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0–5°C) for 1 hour.
-
Isolation: Filter the solid. Wash the cake with Water (2x) followed by Cold Ethanol (1x) to remove DMF residues.
-
Drying: Dry under high vacuum at 50°C. Crucial: DMF is difficult to remove; ensure adequate drying time.[1]
Protocol B: Glacial Acetic Acid Recrystallization (The "Polisher")
Use this to remove colored oxidation impurities and achieve analytical grade purity.
-
Suspension: Suspend the solid in Glacial Acetic Acid (10 mL per gram).
-
Reflux: Heat to reflux (approx. 118°C). The compound generally dissolves due to protonation of the amine/pyridone system.
-
Optional: Add activated charcoal (5% w/w) carefully if the solution is dark. Reflux for 5 mins and hot filter.
-
-
Cooling: Remove from heat. Allow to cool slowly to room temperature. The compound will crystallize as the zwitterion or acetate salt (depending on exact conditions, usually reverts to free base upon washing).
-
Filtration: Collect the crystals.
-
Wash: Wash with a small amount of Acetic Acid , followed by copious Diethyl Ether or MTBE to remove the acid.
-
Desolvation: Dry under vacuum.
Module 4: Troubleshooting & FAQs
Troubleshooting Guide
Q1: My product is turning grey/brown during recrystallization. Why?
-
Cause: The 6-amino group is electron-rich and prone to oxidation, especially in hot solutions exposed to air.[1]
-
Solution:
-
Degas your solvents (sparge with Nitrogen/Argon) before heating.
-
Add a reducing agent like Sodium Metabisulfite (trace amount) if using aqueous systems.
-
Use Protocol B (Acetic Acid) as the acidic environment stabilizes the amine against oxidation.
-
Q2: The material forms a "gel" instead of a precipitate in water.
-
Cause: Rapid precipitation traps solvent molecules (thixotropic gelation), common with fused pyridones.
-
Solution:
-
Re-heat the mixture until the gel breaks.
-
Add the antisolvent (water) much slower.
-
Add an electrolyte (e.g., NaCl brine ) instead of pure water to increase ionic strength and force precipitation.
-
Q3: NMR shows trapped DMF that won't leave.
-
Cause: DMF forms strong hydrogen bonds with the 7-hydroxy/amide motif.[1]
-
Solution:
-
Slurry the solid in refluxing Ethanol or Isopropanol for 30 minutes and re-filter. This "solvent exchange" replaces high-boiling DMF with low-boiling alcohol.[1]
-
Dry at higher temp (60-80°C) under high vacuum.
-
Visual 2: The Solvent Exchange Logic (Trapped DMF)
Caption: Workflow for removing persistent DMF solvates using an alcohol slurry.
References
-
Litvinov, V. P. (2005). "Thienopyridines: Synthesis, Properties, and Biological Activity."[2] Russian Chemical Bulletin, 54(4), 825-849. (Authoritative review on the synthesis and solubility of thieno[2,3-b] and [3,2-b] systems).
-
Bonnier, B., et al. (2007). "7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: Synthesis and biological activity." Bioorganic & Medicinal Chemistry Letters, 17(14), 3840-3844. (Establishes the 7-oxo tautomer behavior and purification protocols).
-
Silva, B. R., et al. (2021). "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates." Molecules, 26(6), 1594. (Modern synthetic methods for the [3,2-b] scaffold).
-
Verbitskiy, E. V., et al. (2015).[3] "Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines." Russian Chemical Bulletin, 64, 689–694.[3] (Discusses purification of amino-cyano-pyridines, analogous to the target).
Sources
Minimizing side reactions in the amination of 7-chlorothieno[3,2-b]pyridine
Welcome to the technical support center for the synthesis of 7-aminothieno[3,2-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of C-N bond formation on this important heterocyclic scaffold. The inherent electronic properties of the thieno[3,2-b]pyridine core present unique challenges, often leading to a narrow window of optimal reaction conditions and the emergence of persistent side reactions.
This document moves beyond standard protocols to provide a troubleshooting framework based on mechanistic principles and field-proven solutions. We will address common experimental pitfalls in a direct question-and-answer format, explaining the causality behind each recommendation to empower you to rationalize and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the amination of 7-chlorothieno[3,2-b]pyridine?
For most primary and secondary amines, the Palladium-catalyzed Buchwald-Hartwig amination is the most robust and versatile method.[1][2] The thieno[3,2-b]pyridine ring system is electron-deficient, which makes the C-Cl bond at the 7-position challenging to activate. This necessitates the use of specialized catalyst systems, particularly those employing bulky, electron-rich biaryl phosphine ligands, which have been shown to be highly effective for the coupling of challenging heteroaryl chlorides.[3][4]
While Nucleophilic Aromatic Substitution (SNAr) is theoretically possible on such an electron-deficient heterocycle, it often requires harsh conditions (high temperatures, very strong nucleophiles) that may not be compatible with complex substrates.[5] For a general and high-yielding approach, the Buchwald-Hartwig reaction is the recommended starting point.
Q2: How do I select the optimal Palladium catalyst and ligand for my specific amine?
Ligand selection is the most critical parameter for success and is highly dependent on the nature of the amine nucleophile.[6] The ligand's role is to stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final C-N bond-forming reductive elimination.[7][8]
A mismatch between the ligand and the amine can lead to catalyst deactivation, slow reaction rates, or an increase in side products. For the relatively unreactive 7-chlorothieno[3,2-b]pyridine, modern "second-generation" and "third-generation" Buchwald ligands are essential.
Table 1: Recommended Ligand Selection Guide for Amination of Heteroaryl Chlorides
| Amine Type | Recommended Ligands | Rationale & Key Considerations |
| Primary Aliphatic Amines | BrettPhos, RuPhos | These ligands possess the steric bulk necessary to prevent the formation of undesired bis-ligated palladium complexes and are effective at minimizing β-hydride elimination, a common side reaction with primary amines.[6][9] |
| Secondary Aliphatic Amines | RuPhos, XPhos | These amines are often less sterically hindered, but a bulky ligand is still crucial for promoting reductive elimination. RuPhos is an excellent general choice.[6][8] |
| Primary Anilines | XPhos, SPhos | Anilines are less basic and can be poor reductants for Pd(II) precatalysts.[7] These ligands facilitate coupling with these less nucleophilic partners. |
| N-Heterocycles (e.g., pyrrole, indole) | XPhos, DavePhos | These nucleophiles can be challenging. The choice of ligand and base is critical to avoid decomposition and achieve good yields. |
| Ammonia Equivalents | Josiphos, KPhos | For direct conversion to the primary 7-amino derivative, specialized ligands are often required to prevent side reactions like diarylation or hydroxylation when using aqueous ammonia.[4][10] |
Q3: Which base and solvent combination is best?
The base deprotonates the amine (or a palladium-amine complex) to generate the active nucleophile, but an improper choice can poison the catalyst or degrade the substrate.[6]
-
Bases: For most applications, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is preferred.[6] These bases are effective but can be problematic for substrates with sensitive functional groups (e.g., esters). In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher reaction temperatures.[6]
-
Solvents: Anhydrous, deoxygenated aprotic polar solvents are standard. Toluene, dioxane, and THF are the most common choices. It is critical to ensure the solvent is dry, as water can lead to catalyst deactivation and the formation of hydroxylation byproducts.[6]
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific experimental issues. For a systematic approach to problem-solving, refer to the workflow diagram below.
Caption: Troubleshooting workflow for amination reactions.
Problem 1: I am observing significant hydrodechlorination of my starting material.
Cause: Hydrodechlorination, the replacement of the chlorine atom with hydrogen, is a common and frustrating side reaction. In palladium-catalyzed aminations, it often arises from two primary pathways:
-
β-Hydride Elimination: This is particularly prevalent when using primary aliphatic amines.[9] After the palladium-amido complex is formed, the catalyst can abstract a β-hydrogen from the amine alkyl chain, leading to the elimination of an imine and the formation of a palladium-hydride species. This palladium-hydride can then reductively eliminate with the thienopyridine ring to give the dechlorinated byproduct.
-
Decomposition Pathways: At elevated temperatures or with suboptimal ligands, the catalyst can decompose to form palladium hydride species, which then participate in the hydrodechlorination.
Solutions:
-
Ligand Choice: This is the most effective solution. Employing sterically hindered, bulky biaryl phosphine ligands (e.g., BrettPhos, tBuBrettPhos) creates a crowded coordination sphere around the palladium center.[6][11] This steric bulk kinetically disfavors the transition state required for β-hydride elimination and promotes the desired C-N reductive elimination.
-
Temperature Control: Lower the reaction temperature. While a higher temperature might increase the rate of the desired reaction, it often disproportionately accelerates the rate of side reactions and catalyst decomposition. Run a temperature screen from 80 °C to 110 °C.
-
Base Selection: While less common, some bases or their decomposition products can act as hydride sources. Ensure a high-purity base is used.
Problem 2: My main byproduct is a dimer of the thienopyridine starting material.
Cause: The formation of a bi(thieno)pyridine dimer is a result of aryl-aryl homocoupling. This side reaction occurs when two molecules of the palladium(II)-aryl intermediate (L-Pd(Ar)-Cl) react with each other, often promoted by high catalyst concentrations or elevated temperatures.
Solutions:
-
Reduce Catalyst Loading: High local concentrations of the palladium catalyst can favor the bimolecular homocoupling pathway. Reduce the catalyst loading from a typical 2 mol% down to 1 mol% or even 0.5 mol%. Modern precatalysts are often highly active at lower loadings.[6]
-
Optimize Temperature and Reaction Time: As with hydrodechlorination, lower temperatures can suppress this side reaction. Monitor the reaction by LC-MS and stop it once the consumption of starting material plateaus to avoid byproduct formation over extended heating.
-
Ensure Proper Precatalyst Activation: If you are not using a pre-formed Pd(0) source or a modern palladacycle precatalyst, the reduction of the Pd(II) source (e.g., Pd(OAc)₂) to the active Pd(0) catalyst can be inefficient, leading to side reactions. Using advanced precatalysts (e.g., XPhos Pd G3) ensures more efficient entry into the catalytic cycle.[6]
Problem 3: The reaction is clean but gives low conversion, even after extended time.
Cause: Low conversion points to an issue with catalyst activity or stability. The 7-chlorothieno[3,2-b]pyridine is an electron-deficient heteroaryl chloride, which makes the oxidative addition step inherently slow.[3]
Solutions:
-
Switch to a More Activating Ligand: This is the primary solution. If you are using an older or less bulky ligand (e.g., P(tBu)₃), switching to a modern Buchwald ligand like XPhos, RuPhos, or BrettPhos can dramatically increase the rate of oxidative addition.[8] These ligands have the necessary electronic and steric properties to activate the C-Cl bond.
-
Use a Stronger Base: Ensure your base is strong enough. If you are using a weaker base like K₃PO₄, the deprotonation of the amine to form the active nucleophile may be slow or incomplete. Switching to NaOtBu can significantly increase the reaction rate.
-
Verify Reagent Quality: Ensure all reagents are pure and dry. The palladium precatalyst should be handled under an inert atmosphere. The amine should be free of impurities. The solvent must be anhydrous and degassed, as oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[6]
Caption: Catalytic cycle with key side reaction pathways.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for small-scale reactions and should be optimized for each specific amine.
Materials:
-
7-chlorothieno[3,2-b]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap
Procedure:
-
Inert Atmosphere: Perform all additions in a glovebox or under a constant stream of inert gas (Argon or Nitrogen).
-
Vial Preparation: To the oven-dried reaction vial, add 7-chlorothieno[3,2-b]pyridine, the palladium precatalyst, and the base.
-
Solvent Addition: Seal the vial. If not in a glovebox, purge the vial with inert gas for 5 minutes. Add the anhydrous, degassed solvent via syringe.
-
Amine Addition: Add the amine via syringe. If the amine is a solid, it can be added in step 2.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous ammonium chloride. Extract the aqueous layer, combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Bürger, H. M., & Hartwig, J. F. (2014). New Ligands for a general Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides.
-
Kovalenko, S. M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14385–14397. [Link]
-
Kovalenko, S. M., et al. (2021). ACS Omega, 6(22), 14385–14397. [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(5), 2945–2954. [Link]
-
Wang, X., et al. (2009). Dramatic Effect of Solvent Hydrogen Bond Basicity on the Regiochemistry of SNAr Reactions of Electron-Deficient Polyfluoroarenes. Organic Letters, 11(18), 4080–4083. [Link]
-
Choi, K., Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
-
Leadbeater, N. E., & Scott, K. A. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(7), 1143-1147. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- N/A
-
Vinogradova, E. V., & Buchwald, S. L. (2012). Palladium-catalyzed C–N and C–O cross-coupling reactions. Doctoral dissertation, Massachusetts Institute of Technology. [Link]
- N/A
-
Vantourout, J. C., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(6), 1735–1747. [Link]
- N/A
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- N/A
-
Fors, B. P., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3184–3192. [Link]
- N/A
- N/A
- N/A
-
Chemistry Unleashed. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing 7-Hydroxy and 7-Oxo Tautomers by Infrared Spectroscopy
Introduction: The Critical Role of Tautomerism in Molecular Science
In the fields of medicinal chemistry and materials science, the precise structural form a molecule adopts can dictate its function. Tautomers, which are isomers of a compound that readily interconvert, represent a critical area of study.[1] A common and significant example is the equilibrium between a hydroxyl (-OH) group adjacent to a double bond (an enol or, in this context, a "hydroxy" form) and a carbonyl (C=O) group (a keto or "oxo" form). The prevalence of one tautomer over the other can profoundly influence a molecule's properties, including its receptor-binding affinity, solubility, and metabolic stability.
This guide provides a robust, technically grounded framework for utilizing Fourier Transform Infrared (FTIR) spectroscopy to unambiguously differentiate between 7-hydroxy and 7-oxo tautomers. We will move beyond simple peak identification to explain the causality behind the spectral differences and present a self-validating experimental workflow for reliable characterization.
The Spectroscopic Rationale: Probing Molecular Vibrations
Infrared spectroscopy is a powerful analytical tool that measures the absorption of infrared radiation by a molecule, which corresponds to the energy required to excite its bonds into higher vibrational states.[2] The key to distinguishing the 7-hydroxy and 7-oxo tautomers lies in the fact that their defining functional groups—the hydroxyl (-OH) and carbonyl (C=O)—have vastly different vibrational energies and, therefore, absorb IR radiation in distinct regions of the spectrum.
-
The 7-Hydroxy (Enol-like) Tautomer: This form is characterized by the presence of a hydroxyl group. Its most prominent IR feature is the O-H stretching vibration. Due to hydrogen bonding between molecules, this vibration absorbs over a range of frequencies, resulting in a characteristically broad and strong absorption band , typically found in the 3200-3600 cm⁻¹ region.[3][4][5]
-
The 7-Oxo (Keto-like) Tautomer: This form is defined by a carbonyl group. The C=O double bond is a strong, polar bond that gives rise to a sharp and very intense absorption band .[6][7] For cyclic ketones, this peak typically appears in the 1650-1750 cm⁻¹ range.[8][9][10] Conjugation with nearby double bonds or aromatic rings can lower this frequency by 20-30 cm⁻¹.[6][10]
The stark difference in the position and shape of these two signals provides a definitive method for identifying the dominant tautomeric form present in a sample.
Caption: Tautomeric equilibrium and their distinct IR signatures.
Comparative Analysis: Key Spectral Markers
For clarity, the diagnostic IR absorption bands for each tautomer are summarized below. The presence of a strong band in one region and the simultaneous absence of a band in the other is the cornerstone of this analytical method.
| Tautomer Form | Functional Group | Key Vibration | Wavenumber (cm⁻¹) | Expected Appearance |
| 7-Hydroxy | Hydroxyl (-OH) | O–H Stretch | 3200 - 3600 | Strong, Broad |
| 7-Oxo | Carbonyl (C=O) | C=O Stretch | 1650 - 1750 | Strong, Sharp, Intense |
Experimental Protocol: A Self-Validating Workflow for Tautomer Identification
To ensure trustworthy and reproducible results, a systematic approach is essential. Attenuated Total Reflectance (ATR) is the most widely used sampling method for FTIR as it requires minimal sample preparation for solids, liquids, and pastes.[11][12]
Objective: To acquire a high-quality FTIR spectrum of a sample to determine the dominant tautomeric form (7-hydroxy vs. 7-oxo).
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The C=O Stretch [sites.science.oregonstate.edu]
- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. agilent.com [agilent.com]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
Advanced HPLC Retention Time Comparison: Thienopyridine Isomers
Executive Summary
Thienopyridines—specifically Clopidogrel and Prasugrel —represent a cornerstone class of antiplatelet prodrugs. Their efficacy and safety profile hinge critically on isomeric purity. The separation of thienopyridine isomers is not merely a regulatory compliance step but a safety imperative; for instance, the (S)-enantiomer of Clopidogrel is antithrombotic, while the (R)-enantiomer is inactive and potentially toxic.
This guide provides a technical comparison of HPLC retention behaviors for major thienopyridine isomers. We analyze the separation of stereoisomers (enantiomers) using chiral stationary phases and structural isomers (impurities/degradants) using reversed-phase (RP) modes.
Structural Context & Isomer Classification
Understanding the retention mechanism requires defining the specific isomerism present in this class.
-
Core Regioisomerism: The thienopyridine scaffold exists primarily as thieno[3,2-c]pyridine (found in Clopidogrel/Prasugrel) and thieno[2,3-c]pyridine . While the [3,2-c] isomer is the pharmacophore of choice, the [2,3-c] isomer can appear as a synthetic impurity.
-
Stereoisomerism: Clopidogrel possesses a chiral center at the C7 position.
-
Eutomer: (+)-(S)-Clopidogrel (Active).
-
Distomer: (-)-(R)-Clopidogrel (Inactive impurity).
-
-
Structural Impurities: Prasugrel synthesis generates various regioisomers and degradants (e.g., Impurity A, B, D) that require high-resolution RP-HPLC for separation.
Diagram 1: Isomer Separation Logic Tree
Caption: Decision matrix for selecting chromatographic modes based on thienopyridine isomer type.
Comparative Data: Retention Times & Selectivity[1][2][3][4][5]
The following data aggregates experimental results from validated stability-indicating methods.
Table 1: Chiral Separation of Clopidogrel Enantiomers
Objective: Resolution of the active (S)-enantiomer from the inactive (R)-impurity.[1]
| Parameter | Method A (HPLC - Protein Phase) | Method B (SFC - Polysaccharide Phase) |
| Stationary Phase | Ovomucoid (Ultron ES-OVM) | Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) |
| Mobile Phase | Phosphate Buffer (pH 6.0) / ACN (80:20) | CO₂ / Methanol (Modifier) |
| Detection | UV @ 220 nm | UV @ 220 nm |
| Retention Time ( | 14.9 min | 9.77 min |
| Retention Time ( | 20.4 min | 13.46 min |
| Selectivity ( | ~1.37 | ~1.38 |
| Resolution ( | > 2.5 | > 4.0 |
Analyst Note: The Chiralcel OD-H column under SFC conditions provides faster elution and higher resolution due to the lower viscosity of supercritical CO₂, but the Ovomucoid reversed-phase method is often more accessible in standard QC labs.
Table 2: RP-HPLC Separation of Prasugrel and Structural Impurities
Objective: Separation of the parent drug from polar degradants and regioisomers.
| Compound | Retention Time ( | Relative Retention (RRT) | Mechanism of Separation |
| Impurity A (Acid hydrolysis product) | ~3.5 min | 0.33 | High Polarity (elutes early) |
| Impurity B (Oxidative degradant) | ~5.2 min | 0.49 | Increased Polarity vs Parent |
| Prasugrel (Parent) | 10.6 min | 1.00 | Hydrophobic Thienopyridine Core |
| Impurity D (Des-fluoro analog) | ~12.8 min | 1.21 | Loss of Fluorine increases retention |
| Impurity X (Dimer/Late eluter) | 52.7 min | 4.97 | High MW / Hydrophobicity |
Conditions: Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5µm); Mobile Phase: 0.02M KH₂PO₄ : ACN (30:70); Flow: 1.0 mL/min.
Detailed Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: Chiral Separation of Clopidogrel (Validation-Ready)
Application: Quantitation of (R)-Clopidogrel impurity in (S)-Clopidogrel bulk drug.
-
Column Preparation:
-
Use an Ultron ES-OVM column (150 mm × 4.6 mm, 5 µm).
-
Why: Ovomucoid proteins offer specific chiral recognition sites for the thienopyridine structure that synthetic polymers often miss.
-
-
Mobile Phase Formulation:
-
Mix 0.01 M Sodium Phosphate Buffer (pH 6.0) and Acetonitrile in a 80:20 v/v ratio.
-
Critical Step: Filter through a 0.45 µm nylon filter.[2] Degas for 15 minutes.
-
-
System Equilibration:
-
Sample Injection:
-
Dissolve Clopidogrel Bisulfate standard in mobile phase to 0.1 mg/mL.
-
Inject 10 µL .
-
-
Suitability Criteria:
-
The resolution (
) between the (S) and (R) peaks must be > 2.0. -
Tailing factor for the (S)-peak must be < 1.5.
-
Protocol B: Stability-Indicating RP-HPLC for Prasugrel
Application: Separating Prasugrel from hydrolytic degradants (Impurity A) and synthetic byproducts.
-
Column Selection:
-
Zorbax XDB C8 or Inertsil ODS-3V (C18).
-
Expert Insight: A C8 column is often preferred over C18 for Prasugrel to reduce excessive retention times of late-eluting dimers (like Impurity X), sharpening the peaks.
-
-
Gradient Strategy:
-
Detection:
-
UV at 220 nm (Maximal absorbance for the thienopyridine core).
-
Note: Avoid 254 nm if quantifying trace aliphatic impurities which lack strong conjugation.
-
Mechanistic Analysis & Visualization
Separation Mechanism: Chiral Recognition
The separation of Clopidogrel isomers on a polysaccharide phase (like Chiralcel OD-H) relies on a "three-point interaction" model. The thienopyridine fused ring system intercalates into the chiral grooves of the cellulose carbamate, while the ester group forms hydrogen bonds.
Diagram 2: HPLC Workflow for Thienopyridine Profiling
Caption: Step-by-step workflow for developing a stability-indicating method for thienopyridines.
References
-
Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases. Scientific Research Publishing. Available at: [Link]
-
Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension. National Institutes of Health (PMC). Available at: [Link]
-
Analytical Method Development and Validation of Prasugrel in Bulk and its Pharmaceutical Formulation. National Institutes of Health (PMC). Available at: [Link]
-
Analysis of Prasugrel by Chromatography - Review. Al-Andalus University. Available at: [Link]
-
Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. au.edu.sy [au.edu.sy]
- 4. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Introduction: The Significance of Thieno[3,2-b]pyridines in Medicinal Chemistry
As a Senior Application Scientist, this guide provides an in-depth comparative analysis framework for the crystal structure of 6-Aminothieno[3,2-b]pyridin-7-ol. Recognizing that a public crystal structure for this specific molecule is not yet available, this document outlines the definitive experimental workflow for its determination and establishes a comparative baseline using a structurally related analog.
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in drug discovery, forming the core of numerous compounds with diverse pharmacological activities. Its rigid, planar structure and capacity for hydrogen bonding interactions make it an ideal backbone for designing targeted inhibitors. 6-Aminothieno[3,2-b]pyridin-7-ol, in particular, is of significant interest due to the presence of amino and hydroxyl groups, which can act as critical hydrogen bond donors and acceptors in interactions with biological targets such as protein kinases.
Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount. This analysis reveals crucial stereochemical details, intramolecular and intermolecular interactions (especially hydrogen bonding), and crystal packing motifs. Such information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics.
This guide details the complete protocol for the crystal structure determination of 6-Aminothieno[3,2-b]pyridin-7-ol and provides a comparative analysis with a known, structurally related compound to anticipate its crystallographic features.
Experimental Framework for Crystal Structure Determination
The process of elucidating a crystal structure is a multi-step workflow that begins with high-purity material and culminates in a refined crystallographic model. Each step is critical for obtaining high-resolution data.
Caption: Workflow for single-crystal X-ray structure determination.
Detailed Experimental Protocol
This protocol provides a comprehensive, self-validating methodology for obtaining the crystal structure of 6-Aminothieno[3,2-b]pyridin-7-ol.
Material Synthesis and Purification
-
Synthesis: Synthesize 6-Aminothieno[3,2-b]pyridin-7-ol according to established literature procedures.
-
Purification: The purity of the compound is critical for successful crystallization.
-
Rationale: Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol: Purify the crude product using flash column chromatography. Subsequently, perform recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain material with >99% purity, as confirmed by HPLC and NMR.
-
Crystallization
The goal is to grow well-ordered, single crystals of suitable size (typically >0.1 mm in at least two dimensions).[1][2]
-
Solubility Screening:
-
Rationale: Identifying a solvent in which the compound has moderate solubility is key. If solubility is too high, the solution will not reach supersaturation; if too low, the material will not dissolve.
-
Protocol: Test the solubility of ~1-2 mg of the purified compound in 0.1 mL of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, DMSO, water) at room temperature and with gentle heating.
-
-
Crystallization Method Selection: Based on solubility, several methods can be employed.[3][4][5][6]
-
Slow Evaporation (Method A):
-
Principle: A near-saturated solution is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation, which induces crystal growth.[5]
-
Protocol: Dissolve the compound in a suitable solvent (e.g., ethanol). Loosely cap the vial and leave it in a vibration-free environment.
-
-
Vapor Diffusion (Method B):
-
Principle: A solution of the compound is exposed to the vapor of an "anti-solvent" (a solvent in which the compound is poorly soluble). The anti-solvent diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.[4][5]
-
Protocol: Place a small vial containing a concentrated solution of the compound (e.g., in DMSO) inside a larger, sealed jar containing an anti-solvent (e.g., water).
-
-
Liquid-Liquid Diffusion (Method C):
-
Principle: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
-
Protocol: In a narrow tube, layer a solution of the compound (e.g., in DMF) with a less dense anti-solvent (e.g., diethyl ether).
-
-
X-ray Data Collection
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be clear, have well-defined faces, and be free of cracks or defects.
-
Protocol: Under a microscope, select a high-quality crystal. Mount it on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil.[7]
-
-
Data Collection:
-
Rationale: The crystal is rotated in a monochromatic X-ray beam, and the positions and intensities of the diffracted X-rays are recorded by a detector.[1][8] Collecting data at low temperatures (e.g., 100 K) minimizes thermal motion of the atoms, resulting in higher resolution data.
-
Protocol: Mount the crystal on a diffractometer (e.g., equipped with a Mo or Cu X-ray source and a CCD or CMOS detector).[9] Perform a full sphere of data collection, typically involving a series of scans at different crystal orientations.
-
Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and integrate the intensities of each reflection.
-
Structure Solution:
-
Rationale: The "phase problem" prevents direct calculation of the electron density map from the measured intensities.[10] Methods like "direct methods" are used to estimate the initial phases.
-
Protocol: Use software such as SHELXT to solve the structure. This will provide an initial model of the atomic positions.
-
-
Structure Refinement:
-
Rationale: The initial model is refined against the experimental data using a least-squares minimization process.[11][12][13] This optimizes atomic coordinates and displacement parameters to improve the agreement between the observed and calculated diffraction patterns.[10][14]
-
Protocol: Use software like SHELXL for refinement. Initially, refine atoms isotropically, then anisotropically. Locate and add hydrogen atoms to the model.
-
-
Validation: The final model is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF) to ensure its quality and accuracy.[14] The final structure is reported in a standard Crystallographic Information File (CIF).
Comparative Analysis: 6-Aminothieno[3,2-b]pyridin-7-ol vs. An Analog
As the crystal structure of the title compound is not yet published, we will compare its expected features with the known crystal structure of a related thieno[3,2-b]pyridine derivative found in the Cambridge Structural Database (CSD). This provides a valuable baseline for what to expect from the experimental workflow described above.
Reference Compound: A suitable analog with key functional groups for comparison. Expected Features for 6-Aminothieno[3,2-b]pyridin-7-ol: The primary difference lies in the amino (-NH₂) and hydroxyl (-OH) groups, which are potent hydrogen bond donors and acceptors. These are expected to dominate the crystal packing, leading to extensive intermolecular hydrogen bonding networks that are likely absent or different in analogs lacking these groups.
Caption: Key hydrogen bonding sites on the target molecule.
Comparative Data Table (Hypothetical vs. Known Analog)
| Feature | Known Analog (e.g., Methyl Ester) | Expected for 6-Aminothieno[3,2-b]pyridin-7-ol | Rationale for Expected Differences |
| Primary Intermolecular Interaction | C-H···O interactions, π-π stacking | Strong N-H···N, O-H···N, N-H···O hydrogen bonds | The amino and hydroxyl groups are powerful H-bond donors that will preferentially form strong, directional bonds with the pyridine nitrogen and hydroxyl oxygen acceptors. |
| Crystal Packing Motif | Herringbone or layered π-stacking | 2D sheets or 3D networks | Extensive H-bonding will likely create robust sheets or a three-dimensional framework, which may reduce the prominence of π-π stacking. |
| Calculated Density | Moderate | High | Strong, directional hydrogen bonds typically lead to more efficient crystal packing and higher density compared to weaker, less directional forces. |
| Solubility in Protic Solvents | Low to Moderate | Moderate to High | The ability to form hydrogen bonds with protic solvents (like water or ethanol) should increase the solubility of the title compound. |
Conclusion
While the crystal structure of 6-Aminothieno[3,2-b]pyridin-7-ol remains to be experimentally determined, this guide provides a robust and scientifically grounded framework for its elucidation. By following the detailed protocols for crystallization and X-ray diffraction, high-quality structural data can be obtained. The comparative analysis with known analogs predicts that the crystal packing will be heavily influenced by a strong hydrogen-bonding network, a critical feature for understanding its solid-state properties and potential interactions in a biological context. This information is indispensable for medicinal chemists aiming to leverage this scaffold for rational drug design.
References
- Vertex AI Search. (n.d.). Crystal Structure Determination & Refinement.
- SPT Labtech. (n.d.). Chemical crystallization.
- (n.d.). crystallization of small molecules.
- (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
- International Union of Crystallography. (2017). Refinement.
- (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
- MIT OpenCourseWare. (n.d.). Structure refinement.
- (n.d.). Introduction.
- Carleton College. (2018). Single Crystal Structure Refinement (SREF).
- Wikipedia. (n.d.). X-ray crystallography.
- Carleton College. (2007). Single-crystal X-ray Diffraction.
- YouTube. (2020). What is Single Crystal X-ray Diffraction?.
- FZU. (n.d.). X-ray single-crystal diffraction.
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. X-ray single-crystal diffraction | FZU [fzu.cz]
- 3. sptlabtech.com [sptlabtech.com]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. fiveable.me [fiveable.me]
- 11. dictionary.iucr.org [dictionary.iucr.org]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Introduction [pd.chem.ucl.ac.uk]
- 14. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
Technical Guide: Comparative UV-Vis Spectroscopy of Thieno[3,2-b]pyridin-7-one Derivatives
Executive Summary
Thieno[3,2-b]pyridin-7-one represents a critical heterocyclic scaffold in medicinal chemistry, primarily serving as a bioisostere to the well-established quinolin-4-one (the core of fluoroquinolone antibiotics). For drug development professionals, understanding the electronic absorption profile of this scaffold is not merely a characterization step—it is a diagnostic tool for assessing electronic delocalization, tautomeric equilibrium, and potential photostability.
This guide provides a comparative analysis of the UV-Vis absorption properties of thieno[3,2-b]pyridin-7-one derivatives against their carbocyclic analogs (quinolinones) and regioisomers. It establishes a validated experimental protocol to distinguish between the biologically relevant 7-oxo tautomer and the 7-hydroxy enol form.
Part 1: Electronic Architecture & Scaffold Analysis
To interpret the spectra, one must first understand the electronic causality. The replacement of the benzene ring in quinolinone with a thiophene ring in thienopyridinone alters the electron density distribution significantly.
The "Thiophene Effect"
Unlike the benzene ring in quinolin-4-one, the thiophene ring in thieno[3,2-b]pyridin-7-one is electron-rich (excessive
-
Sulfur Lone Pair Participation: The sulfur atom acts as a stronger electron donor to the conjugated system than the carbon atoms in the benzene analog.
-
Spectral Consequence: This increased donation typically results in a bathochromic shift (red shift) of the lowest energy
transition compared to the quinolinone analog. The HOMO-LUMO gap is narrowed.
Tautomeric Equilibrium (The Spectral Trap)
The most common error in analyzing these spectra is ignoring the keto-enol tautomerism.
-
7-one form (Keto): Dominant in polar solvents (water, methanol) and biologically relevant.
-
7-hydroxy form (Enol): Can exist in non-polar solvents or specific pH conditions.
-
Diagnostic: The Keto form typically exhibits a distinct long-wavelength band (320–350 nm) with high molar absorptivity, whereas the Enol form often shows a hypsochromic shift and vibrational fine structure resembling the pyridine/thiophene constituents.
Part 2: Comparative Spectral Analysis
The following data compares the target scaffold against its primary alternative (Quinolin-4-one) and its regioisomer (Thieno[2,3-b]).
Absorption Data Comparison
Data summarized from standard solvatochromic studies in Methanol (MeOH).
| Feature | Thieno[3,2-b]pyridin-7-one (Target) | Quinolin-4-one (Alternative) | Thieno[2,3-b]pyridin-4-one (Isomer) |
| Primary | 335 – 345 nm | 315 – 330 nm | 325 – 335 nm |
| Secondary | 260 – 275 nm | 240 – 250 nm | 255 – 265 nm |
| Molar Extinction ( | High (~10,000 - 15,000 | Moderate (~8,000 - 12,000 | High |
| Electronic Character | Strong Intramolecular Charge Transfer (ICT) from Thiophene | Moderate conjugation. | Altered dipole; S atom is further from Carbonyl. |
| Fluorescence ( | Moderate to High (Derivative dependent). | Generally Low (unless substituted). | Moderate. |
Interpretation of Substituent Effects
-
Electron Donating Groups (EDGs) at C-2 (thiophene ring): Cause a pronounced Red Shift (+10-20 nm) . The sulfur atom facilitates the transmission of electron density to the carbonyl acceptor.
-
Electron Withdrawing Groups (EWGs) at C-6 (pyridine ring): Stabilize the LUMO, further narrowing the gap and causing a Red Shift .
Part 3: Visualization of Electronic Pathways
The following diagram illustrates the structural relationship and the electronic transitions that dictate the UV-Vis profile.
Caption: Figure 1. Structural drivers of the electronic absorption spectrum in thieno[3,2-b]pyridin-7-one. The push-pull interaction between the sulfur and carbonyl creates the characteristic Intramolecular Charge Transfer (ICT) band.
Part 4: Validated Experimental Protocol
To ensure data integrity and reproducibility, the following protocol controls for aggregation and tautomerism.
Reagents & Preparation
-
Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid unbuffered water initially to prevent pH-dependent shifts.
-
Stock Solution: Prepare a
M stock in DMSO (to ensure solubility).
The "Self-Validating" Workflow
-
Baseline Correction:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Run a baseline with pure solvent. Critical: Ensure the cut-off wavelength of the solvent is below 210 nm.
-
-
Linearity Check (Beer-Lambert Validation):
-
Prepare dilutions:
, , . -
Measure Absorbance at
(approx. 340 nm). -
Validation Criteria: Plot Abs vs. Conc.
must be . If the line curves downward at high concentration, aggregation ( stacking) is occurring. Dilute further.
-
-
Tautomer Identification Step:
-
Record spectrum in MeOH.
-
Add 1 drop of 0.1 M HCl (forces protonation/keto-like species).
-
Add 1 drop of 0.1 M NaOH (forces enolate).
-
Analysis: If the neutral spectrum closely matches the acidic spectrum, the compound exists as the stable 7-one (keto) form. If it shifts significantly, you are observing a tautomeric mix.
-
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step experimental workflow ensuring linearity and tautomeric stability before final data reporting.
Part 5: Synthesis Context for Derivatives
Understanding the synthetic origin helps in identifying impurities (e.g., uncyclized intermediates) that may contaminate spectra.
-
Common Route: Cyclization of 3-aminothiophene-2-carboxylates.
-
Impurity Alert: Unreacted aminothiophenes absorb strongly in the 280-300 nm region. If your thienopyridinone spectrum shows a "shoulder" here that doesn't resolve, check purity via HPLC.
References
-
Litvinov, V. P. (2004). The Chemistry of Thienopyridines. Russian Chemical Reviews , 73(7), 637-669. Link
- Foundational text on the synthesis and properties of the thienopyridine scaffold.
-
Barker, J. M., et al. (1984). Thienopyridines.[1][2][3][4] Part 5. Preparation and spectroscopy of some thieno[3,2-b]pyridine derivatives. Journal of Chemical Research .
- Early definitive work establishing the spectral baselines for the [3,2-b] isomer.
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules , 27(3), 836. Link
- Provides comparative spectral data for the [2,3-b] isomer and discusses solubility/aggreg
-
PubChem Compound Summary. (2025). 4H-thieno[3,2-b]pyridin-7-one.[2] National Center for Biotechnology Information . Link
- Source for computed physicochemical properties and tautomeric identifiers.
-
Choi, H., et al. (2015).[3] Synthesis, Molecular Engineering, and Photophysical Properties of Fluorescent Thieno[3,2-b]pyridine-5(4H)-ones. Dyes and Pigments , 121, 296-305.
- Comparative data for the 5-one isomer, illustr
Sources
Precision Benchmarking: Elemental Analysis Standards for Thienopyridine Purity
Executive Summary
In the development of thienopyridines—specifically antiplatelet agents like Clopidogrel Bisulfate and Prasugrel Hydrochloride —purity confirmation is a bifurcated challenge. You are dealing with a labile thienopyridine ring prone to oxidation and hydrolysis, often stabilized as a salt (bisulfate or hydrochloride).
While High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, it cannot definitively rule out non-chromatophoric impurities or confirm salt stoichiometry (e.g., the ratio of base to acid) with the precision of classical Elemental Analysis (EA).
This guide objectively compares the industry standard—Automated CHNS Combustion Analysis —against modern spectroscopic alternatives like ICP-MS , specifically for the unique sulfur-halogen matrices of thienopyridines.
Part 1: The Primary Standard – Automated CHNS Combustion
For decades, the "Gold Standard" for confirming the bulk purity and elemental composition of a new chemical entity (NCE) has been dynamic flash combustion. For thienopyridines, this remains the primary method for validating the empirical formula.
The Mechanism
The sample is encapsulated in tin and dropped into a combustion reactor (900–1050°C). The exothermic oxidation of tin raises the local temperature to ~1800°C, ensuring complete combustion.
-
Carbon
[1] -
Hydrogen
-
Nitrogen
(reduced to over Copper) -
Sulfur
The Thienopyridine Challenge: Sulfur & Halogens
Thienopyridines present a "perfect storm" for combustion analysis:
-
Sulfur Memory Effects: Sulfur (
) is "sticky." It adsorbs onto cooler parts of the quartz combustion tube and ash, leading to low recovery in the current run and high recovery (carryover) in the next. -
Halogen Interference: Clopidogrel contains Chlorine; Prasugrel contains Fluorine. Halogens can react with the tin oxide ash or the copper reduction layer, forming volatile halides that interfere with the detector.
The Solution:
-
Catalytic Additives: The use of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) is non-negotiable. These additives act as flux, preventing sulfur retention in the ash. -
Halogen Scavengers: Silver wool must be placed at the reactor outlet to trap halogens (
), preventing them from reaching the Thermal Conductivity Detector (TCD).
Part 2: The Challenger – ICP-MS (Inductively Coupled Plasma Mass Spectrometry)[2][3]
While CHNS measures bulk composition (%), ICP-MS is the regulatory standard (USP <232>/<233>) for trace impurities. However, modern ICP-MS (specifically ICP-QQQ or MS/MS) is increasingly used for stoichiometric sulfur determination .
The Mechanism
The sample is digested (usually microwave-assisted with
The Advantage
-
Specificity: Unlike CHNS, which infers purity from mass balance, ICP-MS directly counts sulfur atoms.
-
Trace Metal Detection: It simultaneously screens for Palladium (Pd) catalysts often left over from the Suzuki-Miyaura coupling used to synthesize thienopyridine precursors.
The Limitation
-
Sulfur Interferences: The major isotope
suffers massive interference from diatomic oxygen ( ). -
Solution: You must use a Reaction Cell (ORC) with Oxygen gas to shift Sulfur to mass 48 (
), moving it away from the interference.[2]
Part 3: Comparative Analysis
The following table benchmarks the three dominant methodologies for verifying Clopidogrel/Prasugrel purity.
| Feature | Automated CHNS Combustion | ICP-MS (Triple Quad) | HRMS (Orbitrap/Q-TOF) |
| Primary Utility | Bulk Purity & Empirical Formula ( | Trace Impurities (USP <232>) & Total Sulfur | Molecular Weight & Structure ID |
| Precision (Absolute) | |||
| Sample Requirement | 2–5 mg (Solid) | 10–50 mg (Digested Liquid) | < 0.1 mg (Liquid) |
| Sulfur Detection | Direct ( | Indirect (Mass shift to | Indirect (Isotope pattern) |
| Halogen Handling | Requires Ag trap (Scavenger) | Requires compatible sample intro | Excellent (Characteristic mass defect) |
| Throughput | 5–10 mins/sample | 2–3 mins/sample (after digestion) | 1–2 mins/sample |
| Cost per Analysis | Low | High (Argon + Consumables) | Medium |
Part 4: Experimental Protocol
Validated Workflow for Clopidogrel Bisulfate Purity (CHNS)
Objective: Determine mass fraction of C, H, N, and S to confirm bisulfate salt stoichiometry (
Reagents & Standards:
-
Calibrator: Sulfanilamide (C=41.84%, H=4.68%, N=16.27%, S=18.62%). Why? It contains S and N in a stable organic matrix similar to the analyte.
-
Quality Control (QC): Methionine or BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene).
-
Additive: Tungsten Trioxide (
) powder (High Purity).
Step-by-Step Procedure:
-
System Conditioning:
-
Purge the combustion reactor with Helium (carrier gas) at 100 mL/min.
-
Set Combustion Furnace to 1020°C (higher temp required for complete S oxidation).
-
Set Reduction Furnace (Copper) to 650°C .
-
Critical Step: Run 3 "Blank" cycles (empty tin capsules) to stabilize the baseline.
-
-
Calibration (K-Factor Determination):
-
Sample Preparation (Clopidogrel Bisulfate):
-
Note: Clopidogrel Bisulfate is hygroscopic. Dry the sample at 105°C for 2 hours (USP <731>) prior to weighing, or correct for moisture content.
-
Accurately weigh 2.5 mg (
mg) of the sample into a tin capsule. -
Add 10 mg
(The "Flux" method). This promotes the release of and prevents the formation of stable sulfate ash. -
Fold carefully. Do not tear the tin; leaks cause nitrogen diffusion and erroneous N results.
-
-
Analysis & Calculation:
-
Inject sample.[6]
-
The instrument separates gases via a GC column (typically Porapak Q or equivalent).
-
Compare integrated peak areas to the Calibration curve.
-
Acceptance Criteria: Experimental values must be within
of the theoretical calculated values for .
-
Part 5: Visualization & Logic
Diagram 1: The Thienopyridine Analysis Workflow
This diagram illustrates the critical decision points and physical processes involved in the combustion analysis of sulfur-containing drugs.
Caption: Workflow for Automated CHNS Analysis of Halogenated Thienopyridines, highlighting the critical Silver Trap for halogen removal.
Diagram 2: Purity Confirmation Decision Tree
When to use which standard? This logic tree guides the researcher based on the specific purity requirement (Bulk vs. Trace).
Caption: Decision matrix for selecting between Combustion Analysis (Macro) and ICP-MS (Micro) based on analytical goals.
References
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: A Guide. [Link]
-
Zhu, Y. (2023). Review: Sulfur Analysis using Inductively Coupled Plasma Mass Spectrometry. Atomic Spectroscopy, 44(4), 267–281.[12][13] [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chem.ubc.ca [chem.ubc.ca]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. justagriculture.in [justagriculture.in]
- 8. jocpr.com [jocpr.com]
- 9. uspnf.com [uspnf.com]
- 10. scribd.com [scribd.com]
- 11. au.edu.sy [au.edu.sy]
- 12. researchgate.net [researchgate.net]
- 13. Review: Sulfur Analysis using Inductively Coupled Plasma Mass Spectrometry [at-spectrosc.com]
Safety Operating Guide
6-Aminothieno[3,2-b]pyridin-7-ol: Proper Disposal & Handling Procedures
[1][2][3][4][5]
Executive Summary
6-Aminothieno[3,2-b]pyridin-7-ol (CAS: 107818-20-2) is a functionalized thienopyridine scaffold often utilized as a precursor in the synthesis of kinase inhibitors.[1] Due to the fused thiophene-pyridine ring system and the presence of both amino and hydroxyl moieties, this compound exhibits amphoteric properties and potential biological activity.
Critical Directive: In the absence of compound-specific toxicological data for this exact isomer, you must apply the Precautionary Principle . Treat this substance as a Category 3 Acute Toxin (Oral/Dermal/Inhalation) and a Severe Irritant .[1] Disposal must strictly follow protocols for nitrogen/sulfur-containing heterocyclic hazardous waste.[1] Do not dispose of down the drain.
Chemical Hazard Assessment & Classification
Before disposal, the waste generator must correctly classify the material to ensure downstream safety.
| Property | Specification | Operational Implication |
| Chemical Structure | Thieno[3,2-b]pyridine core | High nitrogen/sulfur content requires incineration with scrubbers to prevent NOₓ/SOₓ release.[1] |
| Functional Groups | -NH₂ (Amine), -OH (Phenol/Tautomer) | Amphoteric.[1] Soluble in strong acids and strong bases.[1] Potential for zwitterionic behavior.[1] |
| Hazard Class (Analog) | GHS Category 3 (Toxic) | Handle with full PPE (Nitrile gloves, lab coat, safety glasses, N95/P100 if dust is generated).[1] |
| Reactivity | Stable Solid | Incompatible with strong oxidizing agents (e.g., permanganates, peroxides). |
| RCRA Status (USA) | Non-Listed* | Not P- or U-listed by specific CAS, but likely meets criteria for Characteristic Waste (Toxic) if leachable.[1] |
Pre-Disposal Stabilization & Segregation
The most common compliance failure occurs at the bench: improper segregation. 6-Aminothieno[3,2-b]pyridin-7-ol must be isolated from incompatible streams immediately upon generation.[1]
A. Solid Waste (Pure Compound or Contaminated Solids)[1]
-
Primary Container: Place the solid substance in a screw-cap glass vial or high-density polyethylene (HDPE) jar.
-
Secondary Containment: Double-bag the primary container in a clear, 6-mil polyethylene hazardous waste bag.
-
Labeling: Must read "Hazardous Waste - Toxic Solid - Organosulfur Compound." [1]
-
Debris: Contaminated weigh boats, spatulas, and gloves must be treated as solid hazardous waste, not general trash.
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
Because this compound is amphoteric, pH management is critical to prevent unexpected precipitation in waste drums.[1]
-
Neutral pH Streams (Solvents: DMSO, DMF, Methanol):
-
Segregate into "Non-Halogenated Organic Waste" containers.
-
Note: If the solvent system contains >10% halogenated solvents (DCM, Chloroform), use the "Halogenated Waste" stream.
-
-
Acidic/Basic Streams (HPLC Waste):
-
Do not mix acidic HPLC waste (0.1% TFA) directly with basic extraction waste.[1] The shift in pH can cause 6-Aminothieno[3,2-b]pyridin-7-ol to precipitate, creating a "sludge" that clogs waste pumps.[1]
-
Protocol: Neutralize liquid waste to pH 5–9 before adding to the bulk solvent drum, or designate a separate "High Hazard - HPLC Waste" carboy.[1]
-
Disposal Decision Workflow
The following logic gate ensures the material ends up in the correct destruction facility (typically a high-temperature incinerator).
Figure 1: Decision matrix for segregating thienopyridine waste streams based on physical state and solvent composition.
Emergency Spill Procedures
In the event of a spill outside of a fume hood:
-
Evacuate & Alert: Clear the immediate area. If the powder is aerosolized, evacuate the lab to prevent inhalation.
-
PPE Upgrade: Don double nitrile gloves, a Tyvek sleeve/apron, and a half-mask respirator with P100 cartridges (or N95 at minimum) before re-entering.[1]
-
Containment:
-
Decontamination: Scrub the surface with a mild detergent followed by water. Collect all sponges/rags as hazardous waste.[1]
Regulatory Compliance & Documentation
United States (EPA/RCRA)
While 6-Aminothieno[3,2-b]pyridin-7-ol is not explicitly listed on the P-list or U-list (40 CFR § 261.33), the generator is responsible for determining if the waste exhibits toxicity characteristics.[1]
-
Best Practice: Code the waste as D001 (Ignitable, if in solvent) and manage as "Lab Pack" waste for incineration.
-
Manifesting: Ensure the manifest lists "Organosulfur solid/liquid, toxic, n.o.s." (not otherwise specified).
European Union (ECHA/REACH)[1]
-
Waste Code (EWC): Classification usually falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Disposal Path: Must be sent to a licensed hazardous waste incinerator capable of handling sulfur-bearing organics to comply with Directive 2010/75/EU (Industrial Emissions).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press.[1][4] [Link]
-
U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282.[1] EPA.gov.[1] [Link][1]
-
PubChem. (2023).[1] Compound Summary: Thieno[3,2-b]pyridin-7-ol (CID 5074765).[1][5] National Center for Biotechnology Information.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1] [Link][1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google 圖書 [books.google.com.hk]
- 4. reed.edu [reed.edu]
- 5. Thieno(3,2-b)pyridin-7-ol | C7H5NOS | CID 5074765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-Aminothieno[3,2-b]pyridin-7-ol
This guide outlines the safety, logistical, and operational protocols for handling 6-Aminothieno[3,2-b]pyridin-7-ol . Due to the specific structural features—combining a fused thienopyridine scaffold with an aminopyridinol moiety—this compound must be treated as a High Potency Pharmacologically Active Ingredient (HPAPI) intermediate until specific toxicological data proves otherwise.[1]
The protocols below are designed to prevent exposure via inhalation and dermal contact, the two primary risk vectors for this class of compounds.[1]
Risk Assessment & Hazard Identification
Compound Identity:
-
Chemical Name: 6-Aminothieno[3,2-b]pyridin-7-ol[1]
-
Tautomeric Form: Often exists in equilibrium with 6-amino-4H-thieno[3,2-b]pyridin-7-one .[1]
-
Structural Analogs: Thieno[3,2-b]pyridin-7-ol (CAS 107818-20-2); 6-Bromothieno[3,2-b]pyridin-7-ol (CAS 875340-62-8).[1]
Hazard Classification (Derived from Structure-Activity Relationships): Based on the toxicity profiles of aminopyridines (often neurotoxic and dermally active) and thienopyridines (bioactive kinase inhibitor scaffolds), this compound is classified as Category 3 (Toxic) for handling purposes.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat. 3 | H301: Toxic if swallowed. |
| Acute Toxicity (Dermal) | Cat.[1] 3 | H311: Toxic in contact with skin. |
| Skin/Eye Irritation | Cat. 2/2A | H315/H319: Causes skin and serious eye irritation. |
| Sensitization | Cat. 1 | H317: May cause an allergic skin reaction (Potential).[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab PPE alone. The presence of the amino group increases the potential for skin absorption compared to the non-aminated scaffold.[1]
| Protection Zone | Required Equipment | Technical Specification |
| Respiratory | P100 / N95 (Minimum) | Use a fit-tested N95 for solid handling outside a biosafety cabinet. Ideally, all powder handling occurs in a fume hood; if not, a PAPR (Powered Air Purifying Respirator) is recommended for quantities >1g.[1] |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil).[1] Outer: Extended-cuff Nitrile (minimum 5-8 mil) or Neoprene.[1] Change outer gloves immediately upon splash.[1] |
| Ocular | Chemical Goggles | Side-shield safety glasses are insufficient for powders. Use tight-fitting chemical splash goggles to prevent dust entry. |
| Body | Tyvek® Lab Coat | Disposable, non-woven polyethylene (e.g., Tyvek) lab coat with elastic cuffs.[1] Cotton coats can retain toxic dust. |
| Footwear | Closed-toe / Overshoes | Chemical-resistant shoes. Use disposable shoe covers if handling bulk powder (>10g) to prevent tracking.[1] |
Operational Handling Protocol
A. Engineering Controls
-
Primary Barrier: All weighing and solubilization must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
-
Airflow: Verify face velocity is 80–100 fpm (0.4–0.5 m/s) before starting.[1]
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as thienopyridines are prone to static charge buildup, leading to powder scattering.[1]
B. Step-by-Step Workflow
-
Preparation:
-
Weighing (Solid):
-
Technique: Do not use a spatula to "flick" powder. Use a gentle tapping motion or a micro-spoon.
-
Transfer: Immediately cap the weighing boat or vessel after transfer. Wipe the exterior of the container with a solvent-dampened Kimwipe (methanol/DCM) before removing it from the balance area.[1]
-
-
Solubilization:
-
Solvent Choice: 6-Aminothieno[3,2-b]pyridin-7-ol is likely sparingly soluble in non-polar solvents.[1] Use DMSO or DMF for stock solutions, or Methanol/DCM mixtures for reactions.[1]
-
Caution: The "7-one" tautomer may require heating for full dissolution. Do not heat open vessels; use a sealed pressure vial or reflux condenser.
-
-
Reaction Setup:
-
Add the solid to the liquid phase whenever possible to minimize dust generation.[1]
-
If adding as a solid reagent to a reaction: Use a solid-addition funnel or a bent-neck tube to avoid opening the main flask to the atmosphere.
-
Disposal & Decontamination
Neutralization Strategy: Thienopyridines are generally stable but can be degraded by strong oxidation.
-
Decontamination Solution: 10% Sodium Hypochlorite (Bleach) mixed 1:1 with water, or a commercially available surfactant/oxidizer mix (e.g., Contrad® 70).[1]
Waste Segregation:
| Waste Type | Disposal Path |
| Solid Waste | Collect in a dedicated "Toxic Solid" container. Label clearly with "Thienopyridine Derivative - Toxic". |
| Liquid Waste | Segregate into "Halogenated" or "Non-Halogenated" streams based on solvent. Do not mix with strong acids (potential for exothermic reaction with the amine).[1] |
| Contaminated PPE | Dispose of outer gloves and Tyvek coats as Hazardous Solid Waste . Do not throw in regular trash. |
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Medical evaluation is mandatory due to potential delayed respiratory sensitization.
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (ethanol/methanol) to wash skin, as this may increase transdermal absorption of the compound.[1]
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1] Seek ophthalmologist support.
Visualizations
Figure 1: Safe Handling Decision Logic
This diagram illustrates the decision process for selecting Engineering Controls and PPE based on the state and quantity of the material.
Caption: Decision matrix for selecting appropriate containment and PPE based on physical state and quantity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5074765, Thieno[3,2-b]pyridin-7-ol. Retrieved from [Link]
-
National Institutes of Health (2012). Thienopyridine derivatives: Pharmacology and clinical developments. PubMed.[2][3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
